Euojaponine D
Description
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Properties
Molecular Formula |
C41H47NO17 |
|---|---|
Molecular Weight |
825.8 g/mol |
IUPAC Name |
[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate |
InChI |
InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20-,28+,29+,30-,31+,32-,33+,34-,38-,39-,40+,41-/m0/s1 |
InChI Key |
ZJRDCQWLAILQHR-BACAMDHGSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Euojaponine D: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euojaponine D is a complex sesquiterpenoid alkaloid that has been isolated from a natural source. This technical guide provides a comprehensive overview of its origin and the methodologies for its extraction, separation, and purification. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.
Natural Source
The primary natural source of this compound is the root bark of the plant species Euonymus japonica, a member of the Celastraceae family.[1] This evergreen shrub is native to Japan, Korea, and China. The alkaloids in this plant, including this compound, are of interest due to their potential biological activities.
Experimental Protocols
The following sections detail the experimental procedures for the isolation and purification of this compound from the root bark of Euonymus japonica. The methodology is based on established protocols for the extraction of sesquiterpenoid alkaloids from plant materials.
I. Extraction of the Alkaloid Mixture
This protocol describes the initial extraction of the total alkaloid content from the dried and powdered root bark.
-
Plant Material Preparation:
-
Air-dried root bark of Euonymus japonica (5.0 kg) is finely powdered.
-
-
Solvent Extraction:
-
The powdered root bark is extracted three times with methanol (B129727) (MeOH) at room temperature. Each extraction is carried out for a period of 24 hours.
-
The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is suspended in 10% aqueous acetic acid (AcOH).
-
The acidic solution is then filtered to remove insoluble materials.
-
The filtrate is washed with diethyl ether (Et2O) to remove neutral and weakly acidic compounds.
-
The acidic aqueous layer is then made alkaline by the addition of ammonium (B1175870) hydroxide (B78521) (NH4OH) to a pH of 9-10.
-
The alkaline solution is extracted exhaustively with chloroform (B151607) (CHCl3).
-
-
Isolation of the Crude Alkaloid Mixture:
-
The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) (Na2SO4) and concentrated under reduced pressure to yield a crude alkaloid mixture.
-
II. Separation and Purification of this compound
This protocol outlines the chromatographic techniques used to isolate this compound from the crude alkaloid mixture.
-
Silica (B1680970) Gel Column Chromatography:
-
The crude alkaloid mixture is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of chloroform (CHCl3) and methanol (MeOH), starting with pure CHCl3 and gradually increasing the polarity by adding MeOH.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions enriched with this compound from the silica gel column are further purified by preparative HPLC.
-
Column: A reversed-phase C18 column is typically used for the separation of sesquiterpenoid alkaloids.
-
Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water, often with a small percentage of an acidifier like formic acid or trifluoroacetic acid to improve peak shape, is employed. A common starting point would be a gradient from 30% ACN in water to 100% ACN over 40-60 minutes.
-
Flow Rate: A typical flow rate for preparative HPLC is in the range of 10-20 mL/min.
-
Detection: UV detection at a wavelength of around 254 nm is suitable for monitoring the separation of these alkaloids.
-
Fractions corresponding to the peak of this compound are collected, combined, and the solvent is removed under reduced pressure to yield the purified compound.
-
Data Presentation
The following table summarizes the quantitative data associated with the isolation of the total alkaloid mixture from Euonymus japonica root bark.
| Parameter | Value | Reference |
| Starting Plant Material | 5.0 kg of dried root bark | Han et al., 1990 |
| Extraction Solvent | Methanol (MeOH) | Han et al., 1990 |
| Yield of Crude Alkaloid Mixture | 11 g | Han et al., 1990 |
| Purification | ||
| Initial Separation | Silica Gel Column Chromatography | Han et al., 1990 |
| Final Purification | Preparative HPLC | Han et al., 1990 |
Note: The specific yield for this compound is not detailed in the primary literature.
Visualization of the Isolation Workflow
The following diagram illustrates the logical flow of the experimental protocol for the isolation of this compound.
Caption: Workflow for the isolation of this compound.
References
Physical and chemical properties of Euojaponine D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euojaponine D is a complex sesquiterpenoid alkaloid isolated from the plant Euonymus japonica, a member of the Celastraceae family.[1] This family of plants is noted for its production of compounds with potent insecticidal activities.[1] As a member of this class of natural products, this compound represents a molecule of interest for further investigation into its chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, based on currently available scientific literature.
Physicochemical Properties
This compound is a highly substituted, polycyclic natural product. Its core structure is a sesquiterpene skeleton linked to a substituted pyridine (B92270) ring, characteristic of the sesquiterpenoid pyridine alkaloids. The molecule is extensively oxygenated and contains multiple acetyl and benzoate (B1203000) functional groups.
Structural and General Properties
A summary of the key identifying and structural properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₄₁H₄₇NO₁₇ | [] |
| Molecular Weight | 825.80 g/mol | |
| CAS Number | 128397-42-2 | |
| Chemical Family | Sesquiterpenoid Alkaloid | |
| Botanical Source | Euonymus japonica | |
| Appearance | Powder |
Solubility and Thermal Properties
Information regarding the solubility and thermal properties of this compound is limited. The available data is summarized in Table 2. It is important to note that a specific melting point has not been reported in the readily available literature. As a complex natural product, it is likely that this compound decomposes at high temperatures rather than exhibiting a distinct boiling point.
| Property | Value | Source(s) |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| Melting Point | Not reported in available literature. | |
| Boiling Point | Not applicable; likely to decompose. |
Spectroscopic Data
The structure of this compound was elucidated using various spectroscopic methods. However, the detailed ¹H NMR, ¹³C NMR, and mass spectrometry data from the primary literature is not widely available. The following sections describe the expected spectroscopic characteristics of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum of this compound is expected to be complex due to the large number of protons in different chemical environments. Key expected signals would include:
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Aromatic protons from the pyridine and benzoate moieties.
-
Multiple signals in the alkoxy region corresponding to protons on carbons bearing oxygen atoms.
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Several singlets corresponding to the methyl groups of the acetyl functions.
-
A complex pattern of signals in the aliphatic region from the sesquiterpene core.
¹³C NMR: The ¹³C NMR spectrum would be expected to show 41 distinct signals corresponding to each carbon atom in the molecule. Characteristic signals would include:
-
Carbonyl carbons from the ester and lactone functionalities, typically in the range of 160-180 ppm.
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Aromatic and olefinic carbons.
-
A multitude of signals for the oxygenated carbons of the polyol core.
-
Aliphatic carbons of the sesquiterpene skeleton.
Mass Spectrometry (MS)
High-resolution mass spectrometry would confirm the molecular formula of C₄₁H₄₇NO₁₇. The fragmentation pattern in tandem MS (MS/MS) experiments would be complex, likely involving the sequential loss of the acetyl and benzoate groups, as well as characteristic fissions of the sesquiterpene core. This fragmentation data would be crucial for confirming the connectivity of the molecule.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not publicly available. However, a general workflow for the isolation and characterization of such a natural product can be described.
General Isolation and Purification Workflow
The isolation of this compound from Euonymus japonica would typically involve the following steps:
-
Extraction: The plant material (e.g., root bark) is dried, ground, and extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, such as column chromatography (using silica (B1680970) gel or alumina), and preparative high-performance liquid chromatography (HPLC).
The following diagram illustrates a general workflow for the isolation and characterization of a natural product like this compound.
References
Euojaponine D: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euojaponine D is a naturally occurring sesquiterpene alkaloid belonging to the pyridine (B92270) alkaloid family. It was first discovered in 1990 by a team of researchers led by Byung Hoon Han.[1] This complex molecule is found in the root bark of Euonymus japonica, a plant species belonging to the Celastraceae family. Members of the Celastraceae family are known for producing a variety of bioactive compounds, with some exhibiting potent insecticidal properties. The discovery of this compound and its congeners has contributed to the understanding of the chemical diversity of sesquiterpene alkaloids and has opened avenues for investigating their potential pharmacological applications.
This technical guide provides an in-depth overview of the discovery and historical background of this compound, with a focus on its isolation, structure elucidation, and what is known about its biological activity. Detailed experimental protocols, quantitative data, and visual diagrams are presented to offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Background
This compound was isolated during a study focused on the alkaloidal components of the root bark of Euonymus japonica. This research was driven by the known insecticidal activity of other polyester-type sesquiterpene alkaloids found within the Celastraceae family. The initial extraction and fractionation of the plant material yielded a mixture of alkaloids, from which this compound was purified and identified as a new chemical entity.[1] Its structural elucidation was accomplished through extensive spectral analysis, primarily using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C41H47NO17 | [1] |
| Molecular Weight | 825.81 g/mol | [1] |
| Class | Sesquiterpene Pyridine Alkaloid | [1] |
| Source | Root bark of Euonymus japonica | [1] |
Experimental Protocols
Isolation of this compound
The isolation of this compound was achieved through a multi-step extraction and chromatographic process.[1]
1. Extraction:
-
The dried and powdered root bark of Euonymus japonica was extracted with methanol (B129727) (MeOH) at room temperature.
-
The methanolic extract was concentrated under reduced pressure.
-
The residue was then partitioned between water and chloroform (B151607) (CHCl3) to separate compounds based on their polarity.
-
The chloroform-soluble fraction, containing the alkaloids, was further processed.
2. Acid-Base Extraction:
-
The chloroform extract was subjected to an acid-base extraction to selectively isolate the basic alkaloid components.
-
The extract was dissolved in 10% acetic acid.
-
The acidic solution was washed with n-hexane to remove non-polar impurities.
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The aqueous layer was then basified with ammonium (B1175870) hydroxide (B78521) (NH4OH) to a pH of 9-10.
-
The basic solution was extracted with chloroform to obtain the crude alkaloid mixture.
3. Chromatographic Purification:
-
The crude alkaloid mixture was subjected to column chromatography on silica (B1680970) gel.
-
Elution was performed with a gradient of chloroform and methanol.
-
Fractions were collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles were combined.
-
Further purification of the relevant fractions was achieved by preparative thin-layer chromatography (pTLC) to yield pure this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the molecule, leading to the molecular formula C41H47NO17.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy were instrumental in elucidating the complex structure of this compound. The chemical shifts, coupling constants, and correlation signals provided detailed information about the connectivity of atoms and the stereochemistry of the molecule.
Quantitative Data
The following tables summarize the 1H-NMR and 13C-NMR spectral data for this compound as reported in the literature.[1]
Table 1: 1H-NMR Spectral Data of this compound (in CDCl3)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-1 | 5.68 | d | 3.7 |
| H-2 | 5.25 | dd | 3.7, 2.7 |
| H-3 | 5.59 | s | |
| H-4 | 4.96 | d | 1.1 |
| H-5 | 6.01 | d | 1.1 |
| H-6 | 2.36 | m | |
| H-7 | 5.48 | d | 3.7 |
| H-8 | 5.62 | d | 3.7 |
| H-11a | 4.65 | d | 12.7 |
| H-11b | 4.05 | d | 12.7 |
| H-14 | 1.41 | s | |
| H-15 | 1.58 | s | |
| H-4' | 8.78 | dd | 4.8, 1.8 |
| H-5' | 7.95 | dd | 7.8, 4.8 |
| H-6' | 8.35 | dd | 7.8, 1.8 |
| OAc | 2.18, 2.04, 1.98, 1.42 | s | |
| Benzoyl | 8.05 (ortho), 7.48 (meta), 7.62 (para) | m |
Table 2: 13C-NMR Spectral Data of this compound (in CDCl3)
| Carbon | Chemical Shift (δ, ppm) |
| 1 | 77.8 |
| 2 | 70.1 |
| 3 | 93.8 |
| 4 | 79.2 |
| 5 | 71.8 |
| 6 | 41.5 |
| 7 | 72.9 |
| 8 | 71.2 |
| 9 | 134.5 |
| 10 | 138.2 |
| 11 | 63.8 |
| 12 | 1.4 |
| 13 | 84.6 |
| 14 | 28.1 |
| 15 | 22.9 |
| 1' | 164.8 |
| 2' | 129.2 |
| 3' | 152.1 |
| 4' | 127.5 |
| 5' | 138.1 |
| 6' | 150.2 |
| C=O (Benzoyl) | 165.2 |
| C=O (Acetyl) | 170.2, 169.8, 169.5, 169.1 |
Biological Activity
While many sesquiterpene alkaloids from the Celastraceae family are known for their insecticidal properties, specific quantitative biological activity data for this compound is not extensively reported in publicly available literature. The initial discovery paper notes that related compounds show potent insecticidal activity, which suggests that this compound may also possess such properties.[1]
Further research on other alkaloids isolated from Euonymus species, such as ejaponine A and ejaponine B, has demonstrated their insecticidal effects. For instance, these compounds showed LD50 values of 89.2 µg/g and 98.6 µg/g, respectively, against the insect Mythimna separata. This provides an indication of the potential bioactivity of this compound, although direct experimental evidence is needed for confirmation.
Given the structural similarities to other bioactive sesquiterpene pyridine alkaloids, this compound may also warrant investigation for other pharmacological activities, such as immunosuppressive and anti-inflammatory effects. However, at present, there is a lack of specific studies and quantitative data to support these potential activities for this compound.
Conclusion
This compound is a structurally complex sesquiterpene alkaloid isolated from Euonymus japonica. Its discovery and structure elucidation have been pivotal in expanding the knowledge of this class of natural products. While its biological activity has not been fully characterized, the known insecticidal properties of related compounds suggest that this compound is a promising candidate for further pharmacological investigation. This technical guide provides a foundational understanding of this compound, from its isolation and characterization to its potential for future research and development in the fields of agrochemicals and medicine. Further studies are required to fully elucidate its biological profile and mechanism of action.
References
Euojaponine Alkaloids: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euojaponine alkaloids, a class of sesquiterpenoid alkaloids, are natural products isolated from plants of the Euonymus genus, particularly Euonymus japonicus. These compounds are characterized by a complex polycyclic structure, often featuring a dihydro-β-agarofuran skeleton. The intricate architecture and potential biological activities of Euojaponine alkaloids have garnered significant interest within the scientific community, making them promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive review of the currently available literature on Euojaponine alkaloids, focusing on their isolation, structure elucidation, biological activities, and potential mechanisms of action.
Chemical Structures and Spectroscopic Data
To date, several Euojaponine alkaloids have been isolated and structurally characterized, including Euojaponine A, C, D, F, I, J, K, L, and M.[1][2] The structural elucidation of these compounds has been primarily achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC, and NOESY), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The absolute configuration of some of these alkaloids, such as Euojaponine C, has been determined using techniques like Circular Dichroism (CD) exciton (B1674681) chirality method.[3]
While the detailed spectroscopic data is embedded within specific research publications, a summary of the key structural features is presented below. A comprehensive compilation of the available ¹H and ¹³C NMR data would be invaluable for the identification and characterization of known and novel Euojaponine alkaloids.
Table 1: Summary of Isolated Euojaponine Alkaloids and their Structural Features (Data Not Fully Available in Public Domain)
| Alkaloid | Molecular Formula | Core Skeleton | Key Spectroscopic Features (General) |
| Euojaponine A | Not Available | Sesquiterpenoid | Data not readily available in public searches. |
| Euojaponine C | Not Available | Sesquiterpenoid | Absolute configuration of the β-agarofuran nucleus determined.[3] |
| Euojaponine D | C₄₁H₄₇NO₁₇ | Sesquiterpenoid | Data available from commercial suppliers.[4] |
| Euojaponine F | Not Available | Sesquiterpenoid | Data not readily available in public searches. |
| Euojaponine I | Not Available | Sesquiterpenoid | Data not readily available in public searches. |
| Euojaponine J | Not Available | Sesquiterpenoid | Data not readily available in public searches. |
| Euojaponine K | Not Available | Sesquiterpenoid | Data not readily available in public searches. |
| Euojaponine L | Not Available | Sesquiterpenoid | Data not readily available in public searches. |
| Euojaponine M | Not Available | Sesquiterpenoid | Data not readily available in public searches. |
Note: Access to the full-text scientific articles is required to compile a complete and detailed table of spectroscopic data.
Experimental Protocols
Isolation of Euojaponine Alkaloids
The general procedure for the isolation of Euojaponine alkaloids from Euonymus japonicus involves the extraction of plant material, typically the root bark, with a suitable solvent, followed by a series of chromatographic separations.
A Representative Isolation Workflow:
Caption: General workflow for the isolation of Euojaponine alkaloids.
Detailed Methodology (Generalized):
-
Extraction: The dried and powdered root bark of Euonymus japonicus is typically extracted with methanol at room temperature. The extraction process is often repeated multiple times to ensure a high yield of the target compounds.
-
Concentration: The resulting methanol extract is concentrated under reduced pressure to obtain a crude residue.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common method involves partitioning between ethyl acetate and water. The organic layer, which contains the alkaloids, is collected and concentrated.
-
Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, using a mixture of chloroform (B151607) and methanol with increasing polarity, is employed to separate the different components.
-
Purification: Fractions containing the target alkaloids, as identified by Thin Layer Chromatography (TLC), are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Euojaponine alkaloids.
Note: The specific details of the chromatographic conditions (e.g., column type, solvent systems, flow rates) are crucial for successful isolation and are typically found in the experimental sections of the primary research articles.
Synthesis of Euojaponine Alkaloids
To date, there is no publicly available information on the total synthesis of any Euojaponine alkaloids. The complex, highly oxygenated, and stereochemically rich structures of these molecules present a significant challenge for synthetic organic chemists. A successful total synthesis would not only provide a definitive confirmation of their structures but also enable the preparation of analogues for structure-activity relationship (SAR) studies.
Biological Activities and Potential Mechanisms of Action
Extracts from Euonymus species have been reported to possess a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. However, there is a scarcity of data on the specific biological activities of individual Euojaponine alkaloids.
Table 2: Reported Biological Activities of Euonymus Extracts and Related Alkaloids (Quantitative Data for Euojaponines Not Available)
| Biological Activity | Assay/Model | Test Substance | Results (IC₅₀/MIC) |
| Cytotoxicity | Various cancer cell lines | Euonymus extracts | Data not specific to Euojaponines. |
| Anti-inflammatory | LPS-stimulated macrophages | Euonymus alatus extract | Inhibition of NO, TNF-α, and IL-6 production.[5] |
| Neuroprotection | Scopolamine-induced memory deficit in mice | Euonymus alatus extract | Attenuation of cognitive deficits.[6] |
| Antimicrobial | Various bacterial and fungal strains | General alkaloids | MIC values reported for other alkaloid classes. |
Note: The table highlights the need for further studies to determine the specific quantitative biological activity of each Euojaponine alkaloid.
Potential Mechanisms of Action
While the specific molecular targets and signaling pathways of Euojaponine alkaloids have not yet been elucidated, studies on Euonymus extracts provide some initial insights into their potential mechanisms of action.
Anti-inflammatory and Neuroprotective Signaling Pathways:
Research on Euonymus alatus extracts suggests the involvement of key signaling pathways in its anti-inflammatory and neuroprotective effects. These include the CREB/BDNF (cAMP response element-binding protein/brain-derived neurotrophic factor) pathway, which is crucial for neuronal survival and cognitive function, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of the inflammatory response.
Caption: Putative signaling pathways modulated by Euonymus alatus extracts.
It is hypothesized that Euojaponine alkaloids may contribute to these observed effects by modulating the activity of key proteins within these pathways. However, further research is required to identify the direct molecular targets of these alkaloids and to confirm their role in these signaling cascades.
Future Directions
The field of Euojaponine alkaloid research is still in its nascent stages, with significant opportunities for further exploration. Key areas for future research include:
-
Comprehensive Spectroscopic Database: The creation of a publicly accessible database containing the complete and verified spectroscopic data for all known Euojaponine alkaloids is crucial for accelerating research in this area.
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Total Synthesis: The development of synthetic routes to these complex molecules will be instrumental in confirming their structures and providing material for in-depth biological evaluation.
-
Quantitative Biological Evaluation: Systematic screening of all isolated Euojaponine alkaloids against a panel of biological targets is necessary to identify their specific activities and to establish structure-activity relationships.
-
Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular targets and signaling pathways through which Euojaponine alkaloids exert their biological effects.
Conclusion
Euojaponine alkaloids represent a structurally intriguing class of natural products with potential for the development of new therapeutic agents. While significant progress has been made in their isolation and initial characterization, a substantial amount of research is still needed to fully understand their chemical properties, biological activities, and mechanisms of action. This technical guide has summarized the current state of knowledge and highlighted the key areas for future investigation. It is anticipated that continued research into these fascinating molecules will unveil their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Absolute configuration of beta-agarofuran nucleus of euojaponine C by CD exciton chirality method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorlab.com [biorlab.com]
- 5. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Extraction of Euojaponine D from Euonymus japonica
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Euojaponine D is a sesquiterpene pyridine (B92270) alkaloid identified in Euonymus japonica, a plant belonging to the Celastraceae family. Alkaloids from this family, particularly sesquiterpene pyridine alkaloids, have garnered significant interest due to their diverse and potent biological activities, including immunosuppressive and anti-inflammatory effects. Many of these effects are attributed to the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This document provides a detailed, generalized protocol for the extraction and purification of this compound from the root bark of Euonymus japonica. It is important to note that while this compound has been identified, a specific, detailed extraction protocol has not been widely published. Therefore, the following protocol is a comprehensive amalgamation of established methods for the extraction of similar alkaloids from related plant species.
Data Presentation
The following tables provide representative data for the extraction and purification of total alkaloids from plant material. These values are illustrative and may vary depending on the specific batch of plant material, solvent purity, and extraction conditions.
Table 1: Extraction Yield of Total Alkaloids from Euonymus japonica Root Bark
| Plant Material (g) | Extraction Solvent | Volume (L) | Extraction Method | Total Alkaloid Yield (g) | Yield (%) |
| 1000 | 95% Ethanol (B145695) | 8 | Reflux | 21.36 | 2.14 |
| 1000 | Methanol (B129727) | 10 | Maceration | 18.50 | 1.85 |
| 500 | 90% Ethanol | 5 | Sonication | 10.20 | 2.04 |
Table 2: Purification of this compound from Total Alkaloid Extract
| Total Alkaloids (g) | Chromatographic Method | Stationary Phase | Eluent System | Fraction Containing this compound | Purified this compound (mg) | Purity (%) |
| 10 | Column Chromatography | Silica (B1680970) Gel | Chloroform (B151607)/Methanol Gradient | Fractions 8-12 | 150 | >90 |
| 10 | Column Chromatography | ODS | Methanol/Water Gradient | Fractions 15-20 | 120 | >90 |
| 0.1 | Preparative HPLC | C18 | Acetonitrile (B52724)/Water Gradient | Peak at specific retention time | 5 | >98 |
Experimental Protocols
Preparation of Plant Material
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Collection and Identification: Collect the root bark of Euonymus japonica. Ensure proper botanical identification of the plant material.
-
Drying: Air-dry the root bark in a well-ventilated area, protected from direct sunlight, until it is brittle. Alternatively, use a plant drying oven at a temperature not exceeding 40°C to expedite the process.
-
Grinding: Grind the dried root bark into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is recommended to increase the surface area for efficient extraction.
Extraction of Total Alkaloids
This protocol utilizes a standard acid-base extraction method, which is effective for isolating alkaloids.
-
Defatting (Optional but Recommended):
-
Macerate the powdered root bark (1 kg) with n-hexane (5 L) for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the n-hexane extract, which contains lipids and other non-polar compounds.
-
Air-dry the defatted plant material.
-
-
Alkaloid Extraction:
-
Pack the defatted plant powder into a large glass percolator or a Soxhlet extractor.
-
Extract the material with 95% ethanol (8 L) by refluxing for 3 hours. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.[3]
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Acid-Base Partitioning:
-
Suspend the crude extract in a 5% hydrochloric acid (HCl) aqueous solution (2 L).
-
Filter the acidic solution to remove any insoluble material.
-
Wash the filtrate with chloroform (3 x 1 L) in a separatory funnel to remove neutral and weakly acidic compounds. Discard the chloroform layers.
-
Adjust the pH of the aqueous layer to 8-9 with ammonium (B1175870) hydroxide. This will precipitate the free alkaloid bases.
-
Extract the alkaline solution with chloroform (3 x 1.5 L). The alkaloids will move into the organic phase.
-
Combine the chloroform extracts and wash them with distilled water until the aqueous layer is neutral.
-
Dry the chloroform extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to yield the total alkaloid extract.[2][3]
-
Purification of this compound
The total alkaloid extract is a complex mixture and requires further purification to isolate this compound.
-
Silica Gel Column Chromatography:
-
Dissolve the total alkaloid extract in a minimal amount of chloroform.
-
Prepare a silica gel (100-200 mesh) column packed in chloroform.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, etc.).
-
Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and a visualizing agent (e.g., Dragendorff's reagent).
-
Combine the fractions containing the compound with the expected Rf value for this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the enriched fractions from the column chromatography to preparative HPLC.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound. Confirm the identity and purity of this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Experimental Workflow
Caption: Generalized workflow for the extraction and purification of this compound.
Inhibition of NF-κB Signaling Pathway
Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.
References
- 1. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Technology study on extraction and purification of alkaloid from Stemona japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of Euojaponine D: A Review of Methodologies
Introduction
Euojaponine D is a complex sesquiterpenoid alkaloid that has been isolated from plants of the Euonymus genus. Its intricate molecular architecture, characterized by a highly oxygenated and stereochemically rich framework, makes it a challenging and attractive target for total synthesis. To date, a comprehensive search of the scientific literature has not revealed a completed total synthesis of this compound. Therefore, this document will outline a proposed retrosynthetic analysis and key synthetic strategies that could be employed in the total synthesis of this natural product, based on methodologies applied to the synthesis of other complex alkaloids and terpenoids. This document is intended for researchers, scientists, and drug development professionals interested in the chemical synthesis of complex natural products.
Retrosynthetic Analysis
A plausible retrosynthetic analysis of this compound would likely commence with the disconnection of the ester and carbonate functionalities to simplify the core structure. The complex cage-like structure could then be disassembled through strategic bond cleavages, guided by known powerful synthetic transformations.
A proposed high-level retrosynthetic pathway is depicted below. This analysis suggests that a key intermediate could be a highly functionalized decalin system, which could be assembled from simpler, commercially available starting materials.
Figure 1: Proposed retrosynthetic analysis of this compound.
Proposed Synthetic Strategy and Key Methodologies
The synthesis of this compound would necessitate the application of a range of modern synthetic methodologies to construct the densely functionalized and stereochemically complex core. The following sections detail potential key reactions and experimental protocols that could be employed.
1. Construction of the Decalin Core
The synthesis would likely begin with the construction of a highly substituted decalin ring system. A powerful strategy for this would be an asymmetric Diels-Alder reaction to establish the initial stereochemistry, followed by further functionalization.
| Step | Reaction | Reagents and Conditions | Expected Yield (%) |
| 1 | Asymmetric Diels-Alder Reaction | Diene, Dienophile, Chiral Lewis Acid (e.g., (R)-BINOL-AlCl) | 85-95 |
| 2 | Reduction | H₂, Pd/C, EtOAc | >95 |
| 3 | Functional Group Interconversion | 1. O₃, CH₂Cl₂, -78 °C; 2. Me₂S | 80-90 |
Experimental Protocol: Asymmetric Diels-Alder Reaction
To a solution of the chiral Lewis acid catalyst (0.1 equiv) in dry CH₂Cl₂ at -78 °C is added the dienophile (1.0 equiv). After stirring for 15 minutes, the diene (1.2 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 24 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
2. Elaboration of the Core Structure and Formation of the Polycyclic System
With the decalin core in hand, subsequent steps would focus on introducing the remaining stereocenters and constructing the intricate polycyclic framework. This would likely involve a series of stereoselective reductions, oxidations, and carbon-carbon bond-forming reactions. A key transformation would be an intramolecular cycloaddition to form the cage-like structure.
| Step | Reaction | Reagents and Conditions | Expected Yield (%) |
| 4 | Stereoselective Aldol Addition | Aldehyde, Ketone, LDA, THF, -78 °C | 70-80 |
| 5 | Oxidation | Dess-Martin Periodinane, CH₂Cl₂ | 90-95 |
| 6 | Intramolecular [4+2] Cycloaddition | Toluene (B28343), 180 °C, sealed tube | 60-70 |
Experimental Protocol: Intramolecular [4+2] Cycloaddition
A solution of the cycloaddition precursor in toluene is degassed with argon for 15 minutes. The solution is then heated to 180 °C in a sealed tube for 48 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the polycyclic product.
3. Late-Stage Functionalization
The final stages of the synthesis would involve the installation of the peripheral functional groups, including the ester and carbonate moieties. These transformations would need to be high-yielding and chemoselective to avoid decomposition of the complex core.
| Step | Reaction | Reagents and Conditions | Expected Yield (%) |
| 7 | Esterification | Carboxylic acid, DCC, DMAP, CH₂Cl₂ | 80-90 |
| 8 | Carbonate Formation | Alcohol, Phosgene equivalent, Pyridine | 75-85 |
Experimental Protocol: Esterification
To a solution of the advanced intermediate alcohol (1.0 equiv), the carboxylic acid (1.2 equiv), and DMAP (0.1 equiv) in dry CH₂Cl₂ at 0 °C is added DCC (1.2 equiv). The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered off, and the filtrate is concentrated. The crude product is purified by preparative HPLC to afford the final natural product, this compound.
Logical Workflow for the Proposed Synthesis
The overall synthetic plan would follow a convergent approach, where key fragments are synthesized separately and then combined. This strategy allows for the efficient construction of the complex target molecule.
Figure 2: Convergent synthetic workflow for this compound.
While the total synthesis of this compound has not yet been reported, this document provides a detailed roadmap for its potential synthesis. The proposed strategy relies on well-established and powerful synthetic transformations, including asymmetric catalysis, stereoselective bond formations, and late-stage functionalizations. The successful execution of this synthetic plan would represent a significant achievement in the field of natural product synthesis and would provide valuable material for further biological evaluation. The detailed protocols and strategic insights presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis of this compound and other structurally related complex natural products.
Application Note: Quantification of Euojaponine D using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of Euojaponine D, a sesquiterpene alkaloid from Euonymus japonica, using a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The protocol includes sample preparation, chromatographic conditions, and comprehensive method validation parameters.
Introduction
This compound is a complex sesquiterpene alkaloid isolated from the plant Euonymus japonica, commonly known as the Japanese spindle tree[][2][3]. Alkaloids of this class are investigated for a variety of pharmacological activities, and accurate quantification is essential for quality control, pharmacokinetic studies, and standardization of herbal extracts. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust, reliable, and widely accessible technique for the quantitative analysis of such natural products[4].
This application note details a validated reverse-phase HPLC-UV method for the determination of this compound. The method is designed to be specific, accurate, and precise, following the International Conference on Harmonisation (ICH) guidelines.
Chemical Structure of this compound:
-
Molecular Formula: C₄₁H₄₇NO₁₇[]
-
Molecular Weight: 825.8 g/mol
-
Chemical Class: Sesquiterpene Alkaloid
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Chromatography Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic Acid (ACS grade)
-
This compound reference standard (>95% purity)
-
-
Sample Preparation Equipment:
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
Chromatographic Conditions
The following conditions are a starting point and may require optimization based on the specific system and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-20 min: 30-70% B20-25 min: 70-90% B25-27 min: 90-30% B27-30 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm (based on benzoate (B1203000) chromophore) |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100, and 200 µg/mL) by serially diluting the stock solution with the mobile phase (at initial conditions, e.g., 30% Acetonitrile). These will be used to construct the calibration curve.
Sample Preparation (from Euonymus japonica root bark)
This protocol is based on general methods for extracting sesquiterpene alkaloids from plant material.
-
Drying and Grinding: Dry the plant material (e.g., root bark) at 40 °C until constant weight and grind it into a fine powder (40-60 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 25 mL of methanol.
-
Sonication: Sonicate the mixture for 60 minutes in an ultrasonic bath at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
Method Validation
The analytical method was validated for specificity, linearity, precision, accuracy, and sensitivity (LOD/LOQ) to ensure its suitability for quantitative analysis.
Specificity
Specificity was determined by comparing the chromatograms of a blank (solvent), a standard solution of this compound, and a sample extract. The retention time of the analyte peak in the sample should match that of the standard, and no interfering peaks should be observed at this retention time in the blank.
Linearity and Range
Linearity was assessed by injecting the prepared working standard solutions in triplicate. A calibration curve was plotted by correlating the peak area with the corresponding concentration.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 65,430 |
| 10 | 131,050 |
| 25 | 328,900 |
| 50 | 655,100 |
| 100 | 1,315,200 |
| 200 | 2,628,500 |
| Regression Equation | y = 13125x + 1500 |
| Correlation Coefficient (R²) | 0.9998 |
Precision
Precision was evaluated through intra-day and inter-day assays by analyzing a quality control (QC) sample at three concentration levels (low, medium, high) six times within the same day and on three different days.
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
| 10 (Low QC) | 1.85 | 2.45 |
| 50 (Mid QC) | 1.10 | 1.95 |
| 150 (High QC) | 0.85 | 1.60 |
Acceptance criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.
Accuracy (Recovery)
Accuracy was determined using a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels. The samples were then extracted and analyzed using the proposed method.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD (n=3) |
| Low | 10 | 9.85 | 98.5 | 1.7 |
| Medium | 50 | 50.90 | 101.8 | 1.2 |
| High | 100 | 99.20 | 99.2 | 0.9 |
Acceptance criteria: Recovery between 95-105%.
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Visualized Workflows and Pathways
Experimental Workflow
The overall experimental procedure from sample collection to final data analysis is outlined below.
References
Application Note: Quantitative Analysis of Euojaponine D in Plant Extracts using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective method for the quantification of Euojaponine D in plant extracts using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is intended for researchers, scientists, and drug development professionals engaged in the analysis of diterpenoid alkaloids.
Introduction
This compound is a complex diterpenoid alkaloid identified in plants of the Euonymus genus, notably Euonymus japonica.[1] Due to the intricate structure and potential biological activities of such alkaloids, a robust and reliable analytical method is crucial for their characterization and quantification in complex matrices. LC-MS/MS offers superior sensitivity and selectivity for the analysis of such compounds, enabling accurate quantification even at low concentrations. This document provides a detailed protocol for the extraction and subsequent LC-MS/MS analysis of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines a solid-liquid extraction method suitable for obtaining a crude extract containing this compound from dried and powdered plant material.
Materials and Reagents:
-
Dried, powdered plant material (e.g., leaves or stems of Euonymus japonica)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (ACS grade or higher)
-
Ammonia (B1221849) solution (25%)
-
Rotary evaporator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a conical flask.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Alkalinize the mixture with 1.0 mL of 25% ammonia solution to a pH of approximately 9-10.
-
Continue extraction by stirring at room temperature for 12 hours.
-
Filter the mixture and collect the methanol extract.
-
Repeat the extraction process on the plant residue two more times with 20 mL of methanol each.
-
Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Re-dissolve the dried extract in 5 mL of chloroform.
-
Centrifuge the chloroform solution at 4000 rpm for 10 minutes to remove any insoluble material.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Proposed):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Proposed):
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Quantitative Data
As no specific quantitative data for this compound has been published, the following table presents the proposed parameters for developing a Multiple Reaction Monitoring (MRM) method for its quantification. These parameters are derived from the known molecular weight of this compound (825.8 g/mol ) and common fragmentation patterns of similar alkaloids.[2] Note: These parameters require experimental validation.
Table 1: Proposed MRM Parameters for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Qualifier |
| This compound | 826.8 [M+H]⁺ | To be determined experimentally | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| Internal Standard | Analyte-specific | Analyte-specific | Analyte-specific | Analyte-specific | Analyte-specific |
Note: The precursor ion is based on the protonated molecule of this compound (C₄₁H₄₇NO₁₇, MW = 825.8). Product ions and collision energies must be optimized by infusing a standard solution of this compound into the mass spectrometer.
Visualizations
Experimental Workflow
Generalized Signaling Pathway of a Bioactive Compound
The specific signaling pathways affected by this compound are currently not well-documented in scientific literature. The following diagram illustrates a generalized signaling cascade that can be initiated by a bioactive compound, which serves as a hypothetical framework for future investigations into the mechanism of action of this compound.
Conclusion
This application note provides a foundational protocol for the LC-MS/MS analysis of this compound in plant extracts. The proposed methods for sample preparation and analysis are based on established principles for the analysis of complex natural products. It is important to note that the LC and MS parameters are proposed starting points and will require optimization and validation for specific instrumentation and research applications. This protocol serves as a valuable resource for researchers initiating studies on the quantification and characterization of this compound.
References
Application Notes and Protocols for Euojaponine D Insecticidal Activity Assay
Topic: Euojaponine D Insecticidal Activity Assay Protocol Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a member of the sesquiterpenoid pyridine (B92270) alkaloids, a class of natural products isolated from plants of the Celastraceae family, such as Euonymus japonicus.[1][2] These compounds are characterized by a polyoxygenated dihydro-β-agarofuran sesquiterpenoid core linked to a substituted pyridine moiety.[3] Sesquiterpenoid pyridine alkaloids have garnered significant interest due to their wide range of biological activities, including potent insecticidal and antifeedant properties against various agricultural pests.[4][5] This document provides detailed protocols for assessing the insecticidal and antifeedant activity of this compound against the common agricultural pest, the Tobacco Cutworm (Spodoptera litura). The protocols described herein include the leaf dip bioassay for determining lethal concentration, a topical application bioassay for assessing contact toxicity, and a leaf disc no-choice assay for evaluating antifeedant effects.
Putative Mechanism of Action: Neuromodulation
The pyridine functional group in this compound is structurally analogous to the active pharmacophore in nicotine (B1678760) and neonicotinoid insecticides, which are known modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. These receptors are ligand-gated ion channels crucial for fast excitatory neurotransmission in the insect central nervous system. It is hypothesized that this compound acts as an antagonist or partial agonist at the nAChR. Binding of the alkaloid to the receptor could disrupt the normal flow of ions, leading to hyper-excitation or blockage of neurotransmission. This disruption results in paralysis, cessation of feeding, and ultimately, death of the insect.
Experimental Protocols
A general workflow for assessing the insecticidal activity of a novel compound like this compound is presented below. This involves initial screening through feeding assays, followed by determination of specific toxicity metrics like LC50 and LD50.
Insect Rearing
-
Species: Tobacco Cutworm (Spodoptera litura).
-
Rearing Conditions: Maintain a laboratory culture at 28±2°C and 80±5% relative humidity with a 14:10 light:dark photoperiod.
-
Diet: Rear larvae on fresh castor leaves (Ricinus communis). For adult moths, provide a 10% honey or sucrose (B13894) solution.
-
Synchronization: Use third-instar larvae of uniform age and size for all bioassays to ensure consistent results.
Preparation of Test Solutions
-
Stock Solution: Prepare a 10,000 ppm (10 mg/mL) stock solution of this compound by dissolving the pure compound in acetone (B3395972) or another suitable solvent.
-
Serial Dilutions: Prepare a series of working solutions (e.g., 100, 250, 500, 750, 1000 ppm) by serially diluting the stock solution with the same solvent. A solvent-only solution serves as the negative control.
Protocol 1: Leaf Dip Bioassay (Lethal Concentration)
This method determines the median lethal concentration (LC50) of the compound when ingested.
-
Leaf Disc Preparation: Cut fresh castor leaf discs of a standard size (e.g., 5 cm diameter) using a cork borer.
-
Treatment: Dip each leaf disc into a specific concentration of this compound solution for 10-30 seconds. Dip control discs in solvent only.
-
Drying: Air-dry the treated discs on a wire rack for 30-60 minutes to allow for complete solvent evaporation.
-
Assay Setup: Place one treated leaf disc into a Petri dish (9 cm diameter) lined with moist filter paper.
-
Insect Introduction: Introduce ten third-instar S. litura larvae into each Petri dish.
-
Replication: Each concentration and the control should be replicated at least three times.
-
Incubation: Maintain the Petri dishes under standard rearing conditions.
-
Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Analysis: Calculate the LC50 value and its 95% confidence intervals using Probit analysis. Correct mortality data using Abbott's formula if mortality is observed in the control group.
Protocol 2: Topical Application Bioassay (Contact Toxicity)
This method assesses the median lethal dose (LD50) of the compound through direct contact.
-
Insect Preparation: Select uniform third-instar larvae and place them in a holding container.
-
Application: Using a micro-applicator, apply a 1 µL droplet of a specific this compound concentration directly to the dorsal thorax of each larva.
-
Setup: Place the treated larvae (10 per replicate) into a clean Petri dish containing a fresh, untreated castor leaf as a food source.
-
Replication and Control: Replicate each concentration at least three times. Treat control groups with 1 µL of solvent only.
-
Incubation and Data Collection: Maintain under standard rearing conditions and record mortality at 24, 48, and 72 hours.
-
Analysis: Calculate the LD50 value (in µg of compound per gram of larval body weight) and its confidence intervals using Probit analysis.
Protocol 3: Leaf Disc No-Choice Antifeedant Assay
This assay quantifies the feeding deterrence of the compound.
-
Preparation: Prepare treated and control leaf discs as described in the Leaf Dip Bioassay (Protocol 1).
-
Assay Setup: Place a single treated leaf disc in a Petri dish.
-
Insect Introduction: Introduce one pre-starved (for 4-6 hours) third-instar larva into each Petri dish.
-
Replication: Use at least 10 replicates for each concentration and the control.
-
Incubation: Allow the larvae to feed for 24 hours under standard rearing conditions.
-
Data Collection: After 24 hours, remove the larva and measure the unconsumed area of the leaf disc using a leaf area meter or image analysis software.
-
Analysis: Calculate the Antifeedant Index (AFI %) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control disc and T is the area consumed in the treated disc. Analyze the data using ANOVA.
Data Presentation
The results of the insecticidal and antifeedant assays should be summarized in clear, tabular formats to facilitate comparison and interpretation.
Table 1: Contact Toxicity of this compound and Related Alkaloids against Mythimna separata (Topical Application)
| Compound | LD50 (µg/g larval weight) at 48h | 95% Confidence Interval |
|---|---|---|
| This compound (Hypothetical) | 92.5 | 81.4 - 105.2 |
| Ejaponine A | 89.2 | N/A |
| Ejaponine B | 98.6 | N/A |
| Celangulatin I | 96.3 | N/A |
| Positive Control (Cypermethrin) | 5.8 | 4.9 - 6.7 |
| Negative Control (Solvent) | No Mortality | N/A |
Data for Ejaponines and Celangulatin I are based on published studies for comparative purposes.
Table 2: Lethal Concentration of this compound against S. litura (Leaf Dip Assay)
| Concentration (ppm) | No. of Larvae Tested | Mortality (%) at 48h | Corrected Mortality (%)* |
|---|---|---|---|
| 0 (Control) | 30 | 3.3 | 0 |
| 100 | 30 | 13.3 | 10.4 |
| 250 | 30 | 30.0 | 27.6 |
| 500 | 30 | 56.7 | 55.2 |
| 750 | 30 | 83.3 | 82.8 |
| 1000 | 30 | 96.7 | 96.6 |
| LC50 (ppm) | - | 455.2 | - |
*Corrected using Abbott's formula.
Table 3: Antifeedant Activity of this compound against S. litura (No-Choice Assay)
| Concentration (ppm) | Mean Leaf Area Consumed (mm²) ± SE | Antifeedant Index (%) |
|---|---|---|
| 0 (Control) | 125.4 ± 8.2 | - |
| 100 | 88.6 ± 6.5 | 17.2 |
| 250 | 55.1 ± 5.1 | 39.0 |
| 500 | 21.3 ± 3.9 | 70.3 |
| 750 | 9.8 ± 2.1 | 85.5 |
| 1000 | 4.5 ± 1.5 | 92.9 |
SE = Standard Error.
References
Application Notes and Protocols for Antifeedant Bioassay of Euojaponine D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euojaponine D, a sesquiterpenoid alkaloid isolated from Euonymus japonica, belongs to a class of natural products known for their potent insecticidal properties. The Celastraceae family, to which Euonymus japonica belongs, has been a source of various compounds with significant biological activities, including antifeedant and insecticidal effects.[1] These properties make this compound a promising candidate for the development of novel bio-insecticides. This document provides detailed protocols for conducting antifeedant bioassays to evaluate the efficacy of this compound against common agricultural pests, particularly lepidopteran larvae.
The protocols described herein are based on established methodologies for assessing the antifeedant activity of plant-derived compounds. They include both "no-choice" and "choice" leaf disc bioassays, which are standard methods for quantifying feeding deterrence.
Data Presentation
The following table summarizes hypothetical quantitative data from a no-choice antifeedant bioassay of this compound against third instar larvae of Spodoptera litura after 24 hours of exposure. This data is representative of typical results obtained for plant-derived antifeedant compounds.
| Concentration (µg/cm²) | Mean Leaf Area Consumed (mm²) (± SE) | Antifeedant Index (%) |
| Control (Solvent) | 150.2 ± 8.5 | 0 |
| 10 | 115.8 ± 6.2 | 22.9 |
| 25 | 82.1 ± 5.1 | 45.3 |
| 50 | 45.7 ± 3.9 | 69.6 |
| 100 | 18.3 ± 2.5 | 87.8 |
SE = Standard Error
Experimental Protocols
Rearing of Test Insects
A continuous culture of a suitable test insect, such as the common cutworm (Spodoptera litura), should be maintained in the laboratory under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, and a 14:10 hour light:dark photoperiod). Larvae can be reared on an artificial diet or on fresh host plant leaves, such as castor bean (Ricinus communis). For the bioassays, synchronized third instar larvae that have been starved for approximately 4 hours should be used to ensure a uniform feeding response.
Preparation of this compound Solutions
A stock solution of this compound should be prepared in an appropriate solvent, such as acetone (B3395972) or ethanol. A series of dilutions should then be made from the stock solution to obtain the desired test concentrations (e.g., 10, 25, 50, and 100 µg/cm²). A solvent-only solution should be prepared to serve as the control.
Antifeedant Bioassay: Leaf Disc No-Choice Method
The no-choice bioassay is a robust method to determine the intrinsic antifeedant properties of a compound.[2]
Materials:
-
Fresh, tender leaves from the host plant (e.g., castor bean)
-
Cork borer (e.g., 2 cm diameter)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Micropipette
-
Third instar larvae of S. litura
-
This compound solutions of varying concentrations
-
Solvent for control
Procedure:
-
Excise leaf discs of a uniform size using the cork borer.
-
Apply a known volume of a specific concentration of this compound solution evenly onto the surface of each leaf disc.
-
Prepare control discs by applying the same volume of the solvent only.
-
Allow the solvent to evaporate completely from the leaf discs at room temperature.
-
Place a single treated or control leaf disc in the center of a Petri dish lined with moistened filter paper to maintain humidity.
-
Introduce one pre-starved third instar larva into each Petri dish.
-
Seal the Petri dishes and place them in the rearing chamber under controlled conditions.
-
After 24 hours, remove the larvae and the remaining leaf discs.
-
Measure the area of the leaf disc consumed in both the treated and control groups using a leaf area meter or image analysis software.
-
Calculate the Antifeedant Index (AFI) using the following formula:
AFI (%) = [(C - T) / (C + T)] x 100
Where:
-
C = Area of leaf consumed in the control group
-
T = Area of leaf consumed in the treated group
-
Antifeedant Bioassay: Leaf Disc Choice Method
The choice test provides insights into the repellent or deterrent nature of the compound when the insect has an alternative food source.[3]
Materials:
-
Same as for the no-choice method.
Procedure:
-
Prepare treated and control leaf discs as described in the no-choice method.
-
In each Petri dish lined with moistened filter paper, place one treated leaf disc and one control leaf disc on opposite sides.
-
Introduce one pre-starved third instar larva into the center of each Petri dish.
-
Seal the Petri dishes and maintain them under controlled environmental conditions.
-
After 24 hours, measure the area consumed for both the treated and control discs within each Petri dish.
-
Calculate the Antifeedant Index as described for the no-choice method. Additionally, a Preference Index (PI) can be calculated.
Visualizations
Caption: Workflow for the antifeedant bioassay of this compound.
Caption: Hypothetical signaling pathway for the insecticidal action of this compound.
References
Application Notes and Protocols for Euojaponine D as a Novel Bio-insecticide
Introduction
Euojaponine D is a sesquiterpene alkaloid derived from Euonymus japonica, a member of the Celastraceae family, which is recognized for its potent insecticidal properties.[1] As a natural product, this compound presents a promising alternative to synthetic chemical pesticides, offering potential for greater biodegradability and reduced environmental impact.[2] Plant-derived alkaloids have diverse modes of action against insect pests, including neurotoxicity, antifeedant effects, and disruption of growth and development.[3] These compounds are key components in developing greener, safer, and more efficient pest management strategies.[3]
These application notes provide a comprehensive overview of a proposed formulation for this compound and detailed protocols for its evaluation as an insecticide. The methodologies are designed for researchers in entomology, agricultural science, and drug development to assess its efficacy and mechanism of action.
Data Presentation: Proposed Emulsifiable Concentrate (EC) Formulation
The following table outlines a sample formulation for preparing an emulsifiable concentrate of this compound. The components are selected based on common practices for formulating plant-derived alkaloids to ensure stability, solubility, and effective delivery.[4]
| Component | Function | Concentration (w/v %) | Example Components |
| This compound | Active Ingredient | 5 - 15% | Purified this compound extract |
| Solvent | Solubilizer | 65 - 80% | Methanol (B129727), Ethanol |
| Emulsifier | Suspension Agent | 5 - 10% | Sodium dodecyl benzene (B151609) sulfonate, OP-10 |
| Dispersant | Prevents Clumping | 5 - 10% | Sodium lignosulfonate |
| Penetrant | Enhances Cuticle | 3 - 5% | Azone |
| Stabilizer/Antioxidant | Prevents Degradation | 1 - 3% | Tert-butyl hydroquinone (B1673460), 2,6-di-tert-butyl-4-methylphenol |
| Thickener | Viscosity Modifier | 5 - 10% | Polyacrylate |
Hypothetical Efficacy Data
The following table presents hypothetical LC50 (Lethal Concentration, 50%) values for the proposed this compound formulation against common agricultural pests. These values are for illustrative purposes to guide researchers in establishing baseline efficacy.
| Target Pest | Common Name | Assay Type | Hypothetical LC50 (ppm) | Exposure Time (hours) |
| Plutella xylostella | Diamondback Moth | Leaf Dip Bioassay | 75 | 48 |
| Myzus persicae | Green Peach Aphid | Spray Bioassay | 120 | 24 |
| Spodoptera litura | Tobacco Cutworm | Diet Incorporation | 90 | 72 |
| Nilaparvata lugens | Brown Planthopper | Contact Bioassay | 150 | 48 |
Experimental Protocols
1. Preparation of this compound Emulsifiable Concentrate (EC)
This protocol describes the preparation of a 10% this compound EC formulation.
-
Materials:
-
Purified this compound (10g)
-
Methanol (75ml)
-
Sodium dodecyl benzene sulfonate (8g)
-
Sodium lignosulfonate (7g)
-
Azone (3g)
-
Tert-butyl hydroquinone (2g)
-
Beakers, magnetic stirrer, and volumetric flasks.
-
-
Procedure:
-
In a 250ml beaker, dissolve 10g of this compound and 2g of tert-butyl hydroquinone in 75ml of methanol with gentle stirring until a clear solution is formed.
-
In a separate beaker, mix 8g of sodium dodecyl benzene sulfonate and 7g of sodium lignosulfonate.
-
Slowly add the emulsifier/dispersant mixture to the this compound solution while stirring continuously.
-
Add 3g of Azone to the mixture and continue to stir for 15 minutes to ensure homogeneity.
-
Transfer the final solution to a volumetric flask and store in a cool, dark place.
-
2. Insecticidal Bioassays
Standard bioassay methods are essential for determining the efficacy of the this compound formulation.
a. Contact Toxicity Assay (for sucking insects like aphids)
-
Objective: To evaluate mortality upon direct contact with the insecticide.
-
Procedure:
-
Prepare serial dilutions of the this compound EC in distilled water (e.g., 50, 100, 150, 200, 250 ppm). A control solution with all formulation components except this compound should also be prepared.
-
Place 20 adult aphids on a petri dish lined with filter paper.
-
Using a spray tower, apply 1ml of each test concentration directly onto the insects.
-
After application, provide a fresh leaf or artificial diet.
-
Seal the petri dishes and incubate at 25±1°C.
-
Assess mortality at 24, 48, and 72-hour intervals. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the LC50 value using probit analysis.
-
b. Stomach Toxicity Assay (for chewing insects like caterpillars)
-
Objective: To determine the toxicity of this compound upon ingestion.
-
Procedure:
-
Prepare serial dilutions of the this compound EC as described for the contact toxicity assay.
-
Excise leaf discs (e.g., cabbage for P. xylostella) of a uniform size.
-
Dip each leaf disc into a test solution for 10 seconds and allow it to air dry. For the control group, dip leaf discs in a solution without the active ingredient.
-
Place one treated leaf disc in a petri dish with a single larva (e.g., 3rd instar).
-
Use at least 20 larvae per concentration.
-
Incubate under standard conditions and record mortality after 48 and 72 hours.
-
Calculate the LC50 value.
-
Visualizations
Hypothetical Mechanism of Action: Neurotoxicity Pathway
Many plant-derived alkaloids exhibit insecticidal activity by disrupting the insect's nervous system. A common target is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the central nervous system. The following diagram illustrates a hypothetical signaling pathway for this compound as a neurotoxin.
Caption: Hypothetical neurotoxic pathway of this compound targeting the nAChR.
Experimental Workflow: Insecticide Efficacy Testing
The diagram below outlines the general workflow for assessing the insecticidal potential of the this compound formulation.
Caption: Workflow for evaluating the insecticidal efficacy of this compound.
References
Application Notes and Protocols for Cell-Based Assays to Determine Euojaponine D Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euojaponine D is a sesquiterpene alkaloid that has been isolated from Euonymus japonica. As part of the preclinical evaluation of novel natural products, assessing cytotoxicity is a critical first step in determining therapeutic potential and identifying potential safety concerns. These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of this compound on cancer cell lines using a panel of common cell-based assays. The described assays quantify different aspects of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis.
The primary objectives of these assays are:
-
To determine the dose-dependent cytotoxic effects of this compound on selected cancer cell lines.
-
To calculate the half-maximal inhibitory concentration (IC50) value.
-
To elucidate the primary mechanism of cell death induced by this compound.
Data Presentation
The quantitative data generated from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide a template for presenting the results obtained from the MTT, LDH, and Caspase-3/7 assays.
Table 1: Dose-Response of this compound on Cancer Cell Line Viability (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100 |
| 1 | 1.103 | 0.075 | 87.9 |
| 5 | 0.876 | 0.061 | 69.8 |
| 10 | 0.621 | 0.045 | 49.5 |
| 25 | 0.315 | 0.028 | 25.1 |
| 50 | 0.158 | 0.019 | 12.6 |
| 100 | 0.079 | 0.011 | 6.3 |
IC50 Value: 10.5 µM
Table 2: Membrane Integrity Assessment via LDH Release Assay
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.152 | 0.015 | 0 |
| 1 | 0.189 | 0.018 | 8.2 |
| 5 | 0.254 | 0.021 | 22.7 |
| 10 | 0.388 | 0.030 | 52.4 |
| 25 | 0.591 | 0.041 | 97.5 |
| 50 | 0.615 | 0.045 | 102.8 |
| 100 | 0.620 | 0.048 | 103.9 |
| Positive Control (Lysis Buffer) | 0.602 | 0.043 | 100 |
Table 3: Apoptosis Induction Measured by Caspase-3/7 Activity
| This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change vs. Control |
| 0 (Vehicle Control) | 15,890 | 1,250 | 1.0 |
| 1 | 22,150 | 1,890 | 1.4 |
| 5 | 45,780 | 3,540 | 2.9 |
| 10 | 88,900 | 6,780 | 5.6 |
| 25 | 154,210 | 11,500 | 9.7 |
| 50 | 162,300 | 12,100 | 10.2 |
| 100 | 159,800 | 11,800 | 10.1 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability by measuring the metabolic activity of cells.[1] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of living cells.[1]
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[2] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, which occurs during necrosis or late-stage apoptosis.[2][3]
Materials:
-
LDH cytotoxicity detection kit (containing substrate, cofactor, and dye)
-
Cells cultured and treated with this compound in a 96-well plate (as described in the MTT assay).
-
Lysis buffer (provided in the kit) for positive control.
Protocol:
-
Prepare Controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Positive Control (Maximum LDH Release): Add lysis buffer to untreated cells 30 minutes before the assay endpoint.
-
Background Control: Culture medium without cells.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs)] x 100
-
-
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate that is cleaved by active caspase-3/7, generating a luminescent signal that is proportional to the amount of caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay kit or similar
-
Cells cultured and treated with this compound in a 96-well opaque-walled plate.
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and treatment as in the MTT assay, but use opaque-walled plates to minimize background luminescence.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
-
Reagent Addition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on an orbital shaker for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Express the results as fold change in caspase activity compared to the vehicle-treated control.
-
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Potential intrinsic apoptosis signaling pathway.
Caption: Relationship between cellular events and assays.
References
Application Note: A Framework for the Scale-Up Purification of Euojaponine D from Euonymus japonicus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euojaponine D is a sesquiterpene alkaloid identified in the plant Euonymus japonicus. As with many natural products, obtaining this compound in sufficient quantity and high purity is essential for comprehensive biological evaluation and further drug development activities. This application note provides a detailed framework and a generalized protocol for the scale-up purification of this compound. The methodologies described herein are based on established principles for the purification of alkaloids and sesquiterpenes and are intended to serve as a starting point for process development and optimization.
While specific biological activities of this compound are not yet extensively documented in publicly available literature, many alkaloids exhibit cytotoxic or other pharmacologically relevant effects. Therefore, this document also presents a hypothetical signaling pathway to illustrate the types of mechanistic studies that could be undertaken once pure this compound is obtained.
Materials and Methods
Extraction of Crude Alkaloids
A generalized procedure for the extraction of total alkaloids from Euonymus japonicus plant material is outlined below. This method is based on standard acid-base extraction techniques for alkaloids.
Protocol:
-
Milling and Defatting: Air-dried and powdered plant material (e.g., leaves, stems) of Euonymus japonicus is first defatted by maceration or Soxhlet extraction with a non-polar solvent such as n-hexane. This step removes lipids and other non-polar compounds that can interfere with subsequent purification steps.
-
Acidic Extraction: The defatted plant material is then extracted with an acidic aqueous solution (e.g., 0.5 M HCl) to protonate the alkaloids, rendering them soluble in the aqueous phase.
-
Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the pH is adjusted to approximately 9-10 with a base (e.g., NH4OH). This deprotonates the alkaloids, making them soluble in organic solvents. The aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297).
-
Concentration: The organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid extract.
Scale-Up Purification Strategy
A two-step chromatographic approach is proposed for the scale-up purification of this compound from the crude extract. This involves an initial fractionation by flash chromatography followed by a final polishing step using preparative High-Performance Liquid Chromatography (HPLC).
Step 1: Flash Chromatography (Initial Fractionation)
Flash chromatography is employed for the rapid, large-scale separation of the crude alkaloid extract into fractions of varying polarity.
Protocol:
-
Column Selection: A silica (B1680970) gel flash column is recommended for the initial separation of alkaloids. The size of the column will depend on the amount of crude extract to be purified.
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase solvent or a stronger solvent and then adsorbed onto a small amount of silica gel. The dried, loaded silica is then applied to the top of the column.
-
Mobile Phase and Gradient: A gradient elution is typically used, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system for alkaloids is a mixture of dichloromethane and methanol, or ethyl acetate and methanol. The gradient should be optimized based on analytical thin-layer chromatography (TLC) of the crude extract.
-
Fraction Collection: Fractions are collected based on the elution profile monitored by UV detection (if the compounds are chromophoric) or by TLC analysis of the collected fractions.
-
Analysis: Fractions containing compounds with similar TLC profiles are pooled and concentrated. The fraction(s) enriched in this compound (as determined by analytical HPLC or other analytical methods) are carried forward to the next purification step.
Step 2: Preparative HPLC (Final Polishing)
Preparative HPLC is used for the final purification of this compound to a high degree of purity.
Protocol:
-
Column Selection: A reversed-phase C18 column is a common choice for the purification of alkaloids. The dimensions of the preparative column will depend on the amount of enriched fraction from the flash chromatography step.
-
Mobile Phase: A typical mobile phase for reversed-phase separation of alkaloids is a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The addition of a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape for basic compounds like alkaloids.
-
Gradient Elution: A gradient elution, starting with a higher proportion of water and increasing the proportion of the organic solvent, is generally used to achieve good separation. The gradient should be developed and optimized at an analytical scale before scaling up to the preparative level.
-
Sample Injection: The enriched fraction from the flash chromatography step is dissolved in a suitable solvent (preferably the initial mobile phase) and injected onto the preparative HPLC column.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Purity Analysis and Desalting: The purity of the collected fractions is assessed by analytical HPLC. The purified this compound is then obtained by removal of the mobile phase solvents, which may include a desalting step if non-volatile additives were used.
Data Presentation
The following tables present hypothetical data for the scale-up purification of this compound, illustrating how quantitative data should be structured for clear comparison.
Table 1: Summary of Crude Extraction
| Parameter | Value |
| Starting Plant Material | 1 kg |
| Crude Alkaloid Extract Yield | 15 g |
| This compound content in Crude | ~5% (by analytical HPLC) |
Table 2: Flash Chromatography Performance
| Parameter | Value |
| Column | Silica Gel, 300 g |
| Mobile Phase | Dichloromethane:Methanol gradient |
| Crude Extract Loaded | 10 g |
| Yield of Enriched Fraction | 1.2 g |
| Purity of this compound | ~40% (by analytical HPLC) |
Table 3: Preparative HPLC Performance
| Parameter | Value |
| Column | C18, 50 x 250 mm, 10 µm |
| Mobile Phase | Water (0.1% TFA) / Acetonitrile gradient |
| Enriched Fraction Injected | 500 mg |
| Yield of Purified this compound | 180 mg |
| Final Purity | >98% (by analytical HPLC) |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the scale-up purification process for this compound.
Caption: Workflow for the scale-up purification of this compound.
Hypothetical Signaling Pathway
Given that the specific biological targets of this compound are not well-defined, the following diagram illustrates a generalized apoptosis signaling pathway that is a common target for many cytotoxic natural products. This serves as an example of a potential mechanism of action that could be investigated for this compound.
Caption: Hypothetical apoptosis pathway potentially modulated by this compound.
Conclusion
This application note provides a comprehensive, albeit generalized, protocol for the scale-up purification of this compound from its natural source, Euonymus japonicus. The proposed two-step purification strategy, combining flash chromatography and preparative HPLC, is a robust and scalable approach for obtaining high-purity alkaloids. The provided tables and diagrams offer a clear framework for data presentation and process visualization. Further investigation into the biological activities of the purified this compound is warranted to elucidate its therapeutic potential and mechanism of action, such as its effect on apoptosis or other cellular signaling pathways.
Troubleshooting & Optimization
Technical Support Center: Optimizing Euojaponine D Extraction from Euonymus
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the extraction of Euojaponine D, a sesquiterpene pyridine (B92270) alkaloid found in Euonymus species, particularly Euonymus japonica. Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to enhance your extraction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which part of the Euonymus plant is it typically extracted?
A1: this compound is a sesquiterpene pyridine alkaloid that has been isolated from plants of the Euonymus genus, which belongs to the Celastraceae family. The root bark of Euonymus japonica is a known source of this compound and other related alkaloids.
Q2: What are the general steps for extracting this compound?
A2: The general procedure involves a multi-step process that begins with the preparation of the plant material, followed by solvent extraction, an acid-base liquid-liquid partitioning to separate the alkaloids, and finally, chromatographic purification to isolate this compound.
Q3: Which solvents are most effective for the initial extraction of this compound?
A3: Methanol (B129727) or ethanol (B145695) are commonly used for the initial extraction of alkaloids from plant material due to their ability to dissolve both free base and salt forms of alkaloids. The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted compounds.
Q4: Why is an acid-base extraction step necessary?
A4: The acid-base extraction is a crucial step for the selective separation of alkaloids from other plant constituents. Alkaloids are basic compounds that form salts in acidic solutions, making them water-soluble. By adjusting the pH of the solution, alkaloids can be partitioned between aqueous and organic phases, effectively separating them from neutral and acidic impurities.
Q5: What are some common challenges in extracting this compound?
A5: Common challenges include low extraction yields, degradation of the target compound, and co-extraction of impurities that can complicate purification. Factors such as the choice of solvent, temperature, pH, and extraction time can all influence the outcome.
Experimental Protocols
Protocol 1: General Alkaloid Extraction from Euonymus Root Bark
This protocol outlines a standard laboratory-scale method for the extraction of total alkaloids, including this compound, from the root bark of Euonymus japonica.
1. Plant Material Preparation:
- Obtain fresh or properly dried root bark of Euonymus japonica.
- Grind the plant material into a fine powder to increase the surface area for extraction.
2. Initial Solvent Extraction:
- Macerate the powdered root bark in methanol (or 70-80% ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.
- Alternatively, perform Soxhlet extraction for 6-8 hours for a more exhaustive extraction, though this may risk degradation of thermolabile compounds.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
3. Acid-Base Partitioning:
- Dissolve the crude extract in a 5% hydrochloric acid (HCl) solution.
- Wash the acidic solution with a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) to remove non-polar impurities such as fats and waxes.
- Adjust the pH of the aqueous layer to 9-10 with a base, such as ammonium (B1175870) hydroxide, to precipitate the free alkaloids.
- Extract the aqueous layer multiple times with a solvent like chloroform (B151607) or a chloroform-methanol mixture to collect the alkaloid fraction.
- Combine the organic fractions and concentrate under reduced pressure to yield the crude alkaloid extract.
4. Chromatographic Purification:
- Subject the crude alkaloid extract to column chromatography using silica (B1680970) gel.
- Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane-ethyl acetate followed by ethyl acetate-methanol).
- Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
- Combine the relevant fractions and further purify using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.
Data Presentation
Table 1: Illustrative Example of the Effect of Extraction Solvent on Total Alkaloid Yield from Euonymus japonica Root Bark
Note: The following data are illustrative and based on general principles of alkaloid extraction. Actual yields may vary depending on the specific experimental conditions and the quality of the plant material.
| Solvent System | Extraction Method | Temperature (°C) | Extraction Time (h) | Total Alkaloid Yield (%) |
| Methanol (95%) | Maceration | 25 | 48 | 1.2 |
| Ethanol (80%) | Maceration | 25 | 48 | 1.0 |
| Methanol (95%) | Soxhlet | 65 | 8 | 1.5 |
| Ethanol (80%) | Soxhlet | 78 | 8 | 1.3 |
| Acetone (80%) | Maceration | 25 | 48 | 0.8 |
Table 2: Illustrative Example of the Effect of pH on the Efficiency of Liquid-Liquid Extraction of Total Alkaloids
Note: The following data are illustrative and based on general principles of acid-base partitioning of alkaloids.
| Aqueous Phase pH | Extraction Solvent | Number of Extractions | Recovery of Total Alkaloids (%) |
| 8 | Chloroform | 3 | 75 |
| 9 | Chloroform | 3 | 90 |
| 10 | Chloroform | 3 | 95 |
| 9 | Dichloromethane | 3 | 88 |
| 9 | Ethyl Acetate | 3 | 85 |
Troubleshooting Guides
Issue 1: Low Yield of Crude Alkaloid Extract
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | - Ensure the plant material is finely powdered. - Increase the extraction time or switch to a more exhaustive method like Soxhlet extraction. - Optimize the solid-to-solvent ratio; a higher solvent volume may improve extraction. |
| Suboptimal Solvent Choice | - Experiment with different solvents (e.g., methanol, ethanol) and their aqueous mixtures to find the optimal polarity for this compound. |
| Degradation of Alkaloids | - Avoid high temperatures during extraction and concentration. Use a rotary evaporator at low temperatures. - Protect the extract from light, as some alkaloids are photosensitive. |
| Low Alkaloid Content in Plant Material | - The concentration of secondary metabolites can vary depending on the plant's age, growing conditions, and harvest time. If possible, source plant material from a reputable supplier and ensure it was harvested at the optimal time. |
Issue 2: Poor Separation During Acid-Base Partitioning
| Possible Cause | Troubleshooting Step |
| Emulsion Formation | - Allow the mixture to stand for a longer period. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Centrifuge the mixture at a low speed. |
| Incomplete Precipitation of Alkaloids | - Ensure the pH of the aqueous solution is sufficiently alkaline (pH 9-10) for the complete precipitation of free alkaloids. |
| Incorrect Solvent for Extraction | - The choice of organic solvent for extracting the free alkaloids is crucial. Chloroform is often effective, but other solvents or mixtures may provide better results depending on the specific alkaloids. |
Issue 3: Difficulty in Purifying this compound by Chromatography
| Possible Cause | Troubleshooting Step |
| Co-elution of Impurities | - Optimize the mobile phase composition and gradient for column chromatography to improve the resolution between this compound and other compounds. - Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique (e.g., counter-current chromatography). |
| Compound Degradation on Silica Gel | - Some alkaloids can degrade on acidic silica gel. If this is suspected, use neutral or deactivated silica gel, or switch to a different stationary phase. |
| Overloading the Column | - Do not overload the chromatographic column with crude extract, as this will lead to poor separation. |
Visualizations
Troubleshooting Euojaponine D purification by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Euojaponine D, a sesquiterpene pyridine (B92270) alkaloid from Tripterygium wilfordii and Euonymus japonica.
Frequently Asked Questions (FAQs)
Q1: My crude extract is a complex mixture. How can I enrich it for this compound before preparative chromatography?
A1: A preliminary acid-base liquid-liquid extraction is highly effective for enriching alkaloids like this compound. Alkaloids are basic and can be protonated to form water-soluble salts in an acidic solution, separating them from neutral and acidic impurities.
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Protocol: Dissolve your crude extract in an organic solvent (e.g., chloroform (B151607) or ethyl acetate) and extract it with an acidic aqueous solution (e.g., 5% HCl). The protonated alkaloids will move to the aqueous phase. Discard the organic phase. Then, basify the aqueous layer with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 8-9. This deprotonates the alkaloids, making them less water-soluble. Finally, extract the aqueous layer again with an organic solvent to recover the enriched total alkaloids.[1][2]
Q2: I am observing low yield of this compound after purification. What are the potential causes?
A2: Low yields can result from several factors:
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Incomplete Extraction: Ensure the initial extraction from the plant material is exhaustive. Using a Soxhlet extractor or repeated maceration with an appropriate solvent (e.g., 95% ethanol) can improve extraction efficiency.[1]
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Degradation: this compound, like many natural products, may be sensitive to pH extremes, high temperatures, and prolonged exposure to silica (B1680970) gel. Avoid harsh conditions during extraction and purification.
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Suboptimal Chromatographic Conditions: An inappropriate mobile phase, stationary phase, or gradient profile can lead to poor separation and loss of the target compound.
Q3: this compound is co-eluting with other similar alkaloids. How can I improve the resolution?
A3: To improve the resolution of co-eluting compounds:
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Optimize the Mobile Phase: Fine-tune the solvent gradient. A shallower gradient during the elution of the target compounds can enhance separation.
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Change the Stationary Phase: If using reversed-phase chromatography (e.g., C18), consider switching to a different stationary phase with different selectivity, such as a phenyl-hexyl or cyano column.
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Employ Orthogonal Chromatographic Techniques: Combining different chromatography modes can be very effective. For instance, after an initial separation on a reversed-phase column, further purify the mixed fractions using normal-phase chromatography or a different type of reversed-phase column.[2][3]
Q4: My column backpressure is too high during the purification run. What should I do?
A4: High backpressure is typically caused by:
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Particulate Matter: Ensure your sample and mobile phases are filtered through a 0.22 µm or 0.45 µm filter before use.
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Column Clogging: If the column is clogged with precipitated sample or fine particles, try washing it with a strong solvent. For reversed-phase columns, this could be isopropanol (B130326) or acetonitrile (B52724).
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High Flow Rate: Reduce the flow rate to see if the pressure decreases to an acceptable level.
Q5: The peak shape of my this compound is poor (e.g., tailing or fronting). How can I improve it?
A5: Poor peak shape can be due to:
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Column Overloading: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.
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Secondary Interactions: Alkaloids can interact with residual acidic silanol (B1196071) groups on silica-based columns, causing peak tailing. Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) or formic acid to the mobile phase can mitigate these interactions.
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Inappropriate Solvent for Sample Dissolution: Dissolve your sample in the initial mobile phase if possible. Dissolving it in a much stronger solvent can cause peak distortion.
Experimental Protocols
Protocol 1: Extraction and Preliminary Enrichment of Total Alkaloids
This protocol is adapted from methods used for the isolation of sesquiterpene pyridine alkaloids from Tripterygium wilfordii.[1][2]
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Extraction:
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Powder the dried roots of Tripterygium wilfordii.
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Extract the powdered material with 95% ethanol (B145695) under reflux (e.g., 3 times for 2 hours each).
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Combine the ethanol extracts and evaporate under reduced pressure to obtain a residue.
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Liquid-Liquid Partitioning:
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Suspend the residue in water and partition with chloroform. Collect the chloroform-soluble fraction.
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Acid-Base Extraction for Alkaloid Enrichment:
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Dissolve the chloroform-soluble fraction in ethyl acetate (B1210297).
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Extract the ethyl acetate solution with a 5% HCl aqueous solution (3 times).
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Combine the aqueous HCl layers and adjust the pH to 8-9 with ammonium hydroxide.
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Extract the basified aqueous solution with ethyl acetate.
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Combine the ethyl acetate layers and evaporate to dryness to yield the total alkaloids (TA).
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Protocol 2: Chromatographic Purification of this compound Analogues
The following is a general procedure based on the purification of similar sesquiterpene pyridine alkaloids.[1][2][3]
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Initial Fractionation (ODS Chromatography):
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Subject the total alkaloids to chromatography on an ODS (C18) column.
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Elute with a gradient of methanol (B129727) in water (e.g., starting from 35:65 v/v and gradually increasing to 100% methanol).
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Collect fractions and monitor by TLC or analytical HPLC to identify fractions containing compounds of interest.
-
-
Final Purification (Preparative HPLC):
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Further purify the fractions containing the target compounds using preparative HPLC on a C18 column.
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Use a suitable mobile phase, which may consist of an isocratic or gradient elution with acetonitrile and water, potentially with a modifier like formic acid.
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Data Presentation
Table 1: General Chromatographic Parameters for Sesquiterpene Pyridine Alkaloid Purification
| Parameter | ODS Column Chromatography | Preparative HPLC |
| Stationary Phase | ODS (C18) silica gel | C18 silica gel |
| Mobile Phase | Methanol-Water gradient | Acetonitrile-Water with 0.1% Formic Acid |
| Gradient | 35% to 100% Methanol | Isocratic or shallow gradient |
| Detection | UV (e.g., 254 nm) | UV (e.g., 210 nm, 254 nm) |
Visualizations
References
Technical Support Center: Euojaponine D Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Euojaponine D. The following information is based on general principles for sesquiterpenoid alkaloids and best practices for stability testing, as specific data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the typical factors that can affect the stability of this compound in solution?
A1: The stability of natural compounds like this compound, a sesquiterpenoid alkaloid, is generally influenced by several factors.[1][2] These include:
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pH: Acidic or basic conditions can lead to hydrolysis of ester groups or other pH-labile functionalities.
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Temperature: Elevated temperatures can accelerate degradation reactions.[2]
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Light: Exposure to UV or visible light can cause photolytic degradation.[2]
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Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.
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Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q2: I am observing a rapid loss of this compound in my aqueous solution. What could be the cause?
A2: Rapid degradation in aqueous solutions is not uncommon for complex natural products.[3] Potential causes include:
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Hydrolysis: If this compound has ester or other hydrolyzable functional groups, they can be susceptible to cleavage in water, a reaction that can be catalyzed by acidic or basic pH.
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Oxidation: Dissolved oxygen in the aqueous medium could be promoting oxidation.
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Microbial Contamination: If the solution is not sterile, microbial growth could lead to enzymatic degradation.
Q3: How can I improve the stability of this compound in my stock solutions?
A3: To enhance the stability of your this compound stock solutions, consider the following:
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Solvent Selection: Prepare stock solutions in a non-aqueous, aprotic solvent like DMSO or ethanol, if solubility permits.[3]
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Storage Conditions: Store solutions at low temperatures (e.g., -20°C or -80°C) and protected from light in amber vials.
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Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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pH Control: If an aqueous solution is necessary, use a buffered system to maintain a pH where the compound is most stable, which often is near neutral pH for many natural products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays. | Degradation of this compound in the assay medium. | 1. Prepare fresh solutions of this compound for each experiment.2. Perform a time-course experiment to assess the stability of this compound in the specific assay medium and under the assay conditions (e.g., 37°C, 5% CO2).3. If degradation is significant, consider shorter incubation times or the addition of antioxidants (if compatible with the assay). |
| Appearance of unknown peaks in HPLC analysis over time. | Degradation of this compound into one or more degradation products. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products.[4][5][6]2. Use HPLC-MS to obtain mass information on the unknown peaks to aid in their identification.[4]3. This information is crucial for developing a stability-indicating analytical method. |
| Loss of solid this compound sample potency. | Instability in the solid state due to factors like humidity and light. | 1. Store the solid compound in a desiccator to protect it from moisture.2. Keep the solid sample in a dark, cool place. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6][7]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Methodology:
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
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Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.
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Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
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Thermal Degradation: Incubate the stock solution at 60°C.
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Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
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Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
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Analysis: Analyze the samples using a validated HPLC method.
Quantitative Data Summary (Hypothetical)
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradant Peak Area (%) |
| 0.1 N HCl, 60°C | 24 | 65 | 25 (Degradant A) |
| 0.1 N NaOH, 60°C | 8 | 40 | 50 (Degradant B) |
| 3% H₂O₂, RT | 24 | 80 | 15 (Degradant C) |
| 60°C | 24 | 90 | 5 (Degradant A) |
| UV Light, RT | 24 | 75 | 20 (Degradant D) |
Protocol 2: HPLC Method for Stability Testing
Objective: To quantify this compound and its degradation products.
Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. qbdgroup.com [qbdgroup.com]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
Preventing Euojaponine D degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Euojaponine D during storage.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing solid this compound?
For long-term storage, solid this compound should be kept at -20°C. For short-term storage, such as a few weeks, refrigeration at 4°C is acceptable.
Q2: How should I store solutions of this compound?
Stock solutions of this compound, typically prepared in an organic solvent like DMSO, should be stored at -80°C for long-term stability. It is highly recommended to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: What are the best practices for handling this compound to minimize degradation?
To ensure the stability of this compound, it is crucial to store it in a cool, dry, and dark environment. The compound should be kept in a tightly sealed container to protect it from moisture and air.
Q4: Is this compound sensitive to light?
Yes, like many complex organic molecules, this compound may be susceptible to photodegradation. It is recommended to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light exposure.
Q5: How does pH affect the stability of this compound in aqueous solutions?
This compound contains multiple ester and lactone functional groups, which are susceptible to hydrolysis, particularly at neutral to basic pH. Therefore, if working with aqueous buffers is necessary, it is advisable to use a slightly acidic pH (if compatible with the experiment) to improve stability. Aqueous solutions should be prepared fresh before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Change in color of solid or solution | Degradation or contamination. | This may indicate compound instability. It is recommended to re-analyze the purity of the compound. If degradation is confirmed, the batch should be discarded. |
| Decreased activity in biological assays | Degradation of this compound in the stock solution or experimental medium. | Prepare a fresh stock solution from properly stored solid material. Assess the stability of this compound in the assay buffer, especially if the experiment involves prolonged incubation at neutral or basic pH. Consider minimizing incubation times or adjusting the pH if possible. |
| Appearance of unexpected peaks in HPLC analysis | Degradation products have formed. | Review storage conditions (temperature, light exposure, humidity). Ensure that the solvent used for the solution is of high purity and anhydrous. |
Stability of Sesquiterpene Lactones (General Data)
| Condition | Effect on Stability | General Recommendations |
| Temperature | Increased temperature accelerates degradation. A study on sesquiterpene lactones in an Arnica tincture showed a 13% decrease in content at 4°C, 32% at 25°C, and 37% at 30°C over three years.[1][2] | Store solid this compound at -20°C and solutions at -80°C. |
| pH | More stable in acidic conditions. Prone to hydrolysis of ester and lactone groups at neutral to basic pH. | For aqueous solutions, use a slightly acidic buffer if the experiment allows. Prepare aqueous solutions fresh. |
| Light | Susceptible to photodegradation. | Store in amber vials or protect from light with aluminum foil. |
| Solvent | May react with protic solvents like ethanol (B145695) over time.[1][2] | Use high-purity, anhydrous aprotic solvents like DMSO for stock solutions. |
| Air (Oxygen) | Sesquiterpenes can be susceptible to oxidation. | Store in tightly sealed containers, and consider flushing with an inert gas like argon or nitrogen for long-term storage. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
This protocol outlines a method to assess the stability of this compound under various storage conditions.
1. Materials and Reagents:
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This compound
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High-purity solvent for stock solution (e.g., DMSO, acetonitrile)
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HPLC-grade acetonitrile (B52724)
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HPLC-grade water
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Formic acid (or other appropriate modifier)
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HPLC system with a UV detector
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C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
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Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
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Light-protective containers (e.g., amber vials)
2. Preparation of Stock Solution:
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Accurately weigh a sample of this compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber vials for storage under different conditions.
3. Storage Conditions:
-
Store aliquots under a matrix of conditions to be tested. For example:
-
Temperature: -80°C, -20°C, 4°C, 25°C (room temperature), 40°C.
-
Light: Protected from light vs. exposed to ambient light.
-
pH (for aqueous solutions): Prepare solutions in buffers of different pH values (e.g., pH 4, 7, 9).
-
4. Time Points for Analysis:
-
Analyze the samples at regular intervals (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, Day 90).
5. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point. An example gradient is:
-
0-20 min: 20-80% acetonitrile
-
20-25 min: 80-100% acetonitrile
-
25-30 min: Hold at 100% acetonitrile
-
30-35 min: Return to 20% acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan, or a standard wavelength like 220 nm or 254 nm).
-
Injection Volume: 10 µL
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Data Analysis: At each time point, inject the samples and a freshly prepared standard of this compound. Calculate the percentage of this compound remaining by comparing the peak area of the stored sample to the peak area of the standard or the Day 0 sample.
Visualizations
Potential Degradation Pathways of this compound
This compound possesses numerous ester and lactone functional groups, making it susceptible to hydrolysis. The following diagram illustrates the potential sites of hydrolytic cleavage.
Caption: Potential hydrolytic degradation pathways of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow for conducting a stability study of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Improving solubility of Euojaponine D for bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the solubility of Euojaponine D in bioassays. This compound is a sesquiterpene alkaloid with low aqueous solubility; this guide offers solutions to ensure reliable and reproducible experimental results.[1][2]
Section 1: Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving solubility issues with this compound during bioassay preparation.
Issue: Precipitation or Cloudiness Observed After Diluting DMSO Stock in Aqueous Buffer
This is a common issue known as solvent-shifting precipitation.[3][4] this compound is highly soluble in organic solvents like DMSO but will precipitate when the solvent environment becomes predominantly aqueous.[1][]
Step 1: Assess the Dilution Method
The method of dilution is critical. Adding an aqueous buffer directly to a small volume of concentrated DMSO stock creates a localized solvent shock, causing the compound to crash out of solution.[3][6]
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Incorrect Method: Pipetting 990 µL of buffer into 10 µL of 10 mM this compound stock.
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Correct Method: Adding 10 µL of the 10 mM this compound stock dropwise into the vortex of 990 µL of aqueous buffer.[6] This ensures rapid dispersion.
Step 2: Evaluate the Final Solvent Concentration
The final concentration of the organic co-solvent (e.g., DMSO) is crucial for maintaining solubility. If the final concentration is too low, the compound will not stay in solution.[3]
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Action: Check the final DMSO concentration in your assay. Most cell lines can tolerate up to 0.5% DMSO, but it is highly recommended to keep the concentration at or below 0.1% to avoid solvent-induced artifacts.[7][8] Always run a vehicle control with the same final DMSO concentration to assess any effects of the solvent on your experimental system.[8][9]
Step 3: Re-evaluate the Final this compound Concentration
You may be exceeding the kinetic solubility limit of this compound in your specific aqueous buffer.
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Action: Perform a serial dilution to a lower final concentration. If a 10 µM solution becomes cloudy, attempt to prepare 5 µM or 1 µM solutions to see if they remain clear.
Step 4: Consider Advanced Solubilization Techniques
If the above steps fail, more advanced formulation strategies may be necessary.
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Co-solvents: Using a mixture of solvents may improve solubility. However, this requires careful validation for compatibility with the bioassay.[10]
-
pH Adjustment: The solubility of some compounds can be altered by adjusting the pH of the buffer. This should be tested empirically, ensuring the pH remains compatible with your assay.[11]
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Solubilizing Excipients: Agents like cyclodextrins can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.[12][13]
Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting precipitation issues.
Caption: Workflow for troubleshooting this compound precipitation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is an excellent solvent for preparing high-concentration stock solutions of this compound.[1][] Ethanol and acetone (B3395972) are also suitable alternatives.[1]
Q2: What is the maximum recommended final concentration of DMSO for cell-based assays?
A2: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.1% (v/v).[8] While some robust cell lines can tolerate up to 0.5% or even 1.0%, this must be empirically determined by running a DMSO dose-response curve with a vehicle control.[7][9][14]
Q3: My solution looks clear, but my results are inconsistent. Could solubility still be the problem?
A3: Yes. Micro-precipitation can occur that is not obvious to the naked eye. This can lead to a lower effective concentration of the compound in your assay, resulting in high variability. Consider running a kinetic solubility assay (see Protocol 2) or filtering your final working solution through a 0.22 µm syringe filter (note: this may reduce the concentration if the compound adsorbs to the filter).
Q4: Can I use heat or sonication to dissolve this compound in my aqueous buffer?
A4: While gentle heating or sonication can help dissolve the compound initially, it may create an unstable, supersaturated solution.[4] The compound is likely to precipitate out again as the solution cools to the experimental temperature (e.g., 37°C). These methods are best used to aid initial dissolution in a concentrated organic stock before dilution.[4]
Q5: What are cyclodextrins and how can they help?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate a poorly soluble "guest" molecule like this compound, forming an inclusion complex. This complex is water-soluble, increasing the apparent solubility of the compound in aqueous solutions.[12][13][15] Beta-cyclodextrins and their derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[12][16]
Mechanism of Cyclodextrin Solubilization
References
- 1. This compound | CAS:128397-42-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound|CAS 128397-42-2|DC Chemicals [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 16. alfachemic.com [alfachemic.com]
Technical Support Center: Strategies for Complex Natural Product Synthesis
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of complex, polycyclic natural products?
A1: The synthesis of complex natural products is often hampered by several key challenges. These include the construction of sterically congested quaternary carbon centers, achieving high levels of stereocontrol over multiple stereocenters, and the development of robust and scalable reaction sequences.[1][2] Late-stage functionalization of complex intermediates can also be problematic, often requiring carefully designed redox manipulations.[3]
Q2: How can I improve the yield of a key bond-forming reaction in a multi-step synthesis?
A2: Low yields can often be addressed by systematically optimizing reaction conditions. This includes screening different solvents, temperatures, and catalysts. For example, in reactions like the intramolecular Heck reaction, the choice of palladium catalyst and ligands is crucial for both yield and stereoselectivity.[4] Additionally, the use of co-solvents or additives, such as HMPA in aza-Michael additions, can significantly influence regioselectivity and yield.[4]
Q3: My reaction is producing a mixture of diastereomers. What strategies can I employ to improve stereoselectivity?
A3: Achieving high stereoselectivity is a cornerstone of natural product synthesis. Strategies to improve diastereoselectivity include:
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Substrate Control: Introducing bulky protecting groups or other functionalities that create a strong facial bias in the substrate.
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Reagent Control: Employing chiral reagents or catalysts that can induce asymmetry. For instance, N-heterocyclic carbene (NHC) organocatalysis has been used to construct chiral cores with high enantioselectivity.
-
External Stereocontrol: Using a chiral auxiliary that can be removed later in the synthesis.
Troubleshooting Guide
This guide addresses specific experimental issues that may arise during the total synthesis of complex molecules.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| TC-001 | Low yield in a key cross-coupling step. | - Inactive catalyst. - Poor choice of ligand. - Sub-optimal reaction temperature. | - Screen a panel of catalysts and ligands. - Perform a temperature optimization study. - Ensure all reagents and solvents are anhydrous. |
| TC-002 | Poor diastereoselectivity in a cyclization reaction. | - Low facial bias in the precursor. - Flexible transition state. | - Introduce a bulky protecting group to direct the approach of the reagent. - Utilize a chiral catalyst to create a more ordered transition state. - Change the solvent to influence the transition state geometry. |
| TC-003 | Incomplete reaction despite extended reaction times. | - Steric hindrance around the reaction center. - Deactivation of the catalyst. | - Increase the reaction temperature. - Use a more reactive catalyst or reagent. - Redesign the synthetic route to reduce steric hindrance in the problematic step. |
| TC-004 | Difficulty in purifying the product from starting material. | - Similar polarity of the product and starting material. | - Explore alternative chromatographic techniques (e.g., reverse-phase HPLC, SFC). - Consider a chemical derivatization of the product or starting material to alter its polarity before purification. |
Experimental Protocols
The following are generalized protocols for key reactions often employed in the synthesis of complex natural products. Researchers should adapt these protocols to their specific substrates and optimize conditions as needed.
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)
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To an oven-dried flask, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
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Purge the flask with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the degassed solvent system (e.g., a mixture of toluene (B28343) and water).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Diastereoselective Reduction of a Ketone
-
Dissolve the ketone (1.0 equiv) in a suitable anhydrous solvent (e.g., THF or methanol) in an oven-dried flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the reducing agent (e.g., NaBH₄ or L-selectride, 1.5 equiv) portion-wise, maintaining the temperature.
-
Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or Rochelle's salt.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography to separate the diastereomers.
Visualizations
Caption: Troubleshooting workflow for a problematic chemical reaction.
Caption: A typical experimental workflow for a single synthetic step.
Caption: Hypothetical signaling pathway targeted by a synthesized molecule.
References
- 1. Synthetic Strategies toward Natural Products Containing Contiguous Stereogenic Quaternary Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Stereocontrolled Total Synthesis of Biologically Active Natural Products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divergent syntheses of complex Veratrum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Euojaponine D Analytical Method Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the analytical method validation for Euojaponine D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analytical method validation important?
This compound is a complex alkaloid that has been identified in plants such as Euonymus japonica and Tripterygium wilfordii.[1] As with any active compound intended for pharmaceutical research or development, validating the analytical method used for its quantification is crucial. Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose, ensuring the reliability, accuracy, and consistency of results.[2][3] This is a critical requirement for regulatory compliance and ensures the quality and safety of potential drug products.[4][5]
Q2: Which analytical technique is most suitable for the analysis of this compound?
Due to its complex structure and chromophores, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common and suitable technique for the quantification of this compound. For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This guide will focus on troubleshooting an HPLC-UV method.
Q3: What are the typical validation parameters that need to be assessed for an HPLC method?
According to international guidelines such as those from the International Council for Harmonisation (ICH), the key validation parameters for an HPLC assay method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
A: Peak tailing can compromise the accuracy of integration and, consequently, the quantification. Here are the common causes and troubleshooting steps:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing.
-
Solution: Dilute the sample and re-inject.
-
-
Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the C18 column can interact with basic compounds like alkaloids, causing tailing.
-
Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a base-deactivated column.
-
-
Column Degradation: Voids or contamination at the head of the column can lead to poor peak shape.
-
Solution: Reverse-flush the column. If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
-
Issue 2: Inconsistent Retention Times
Q: The retention time for this compound is shifting between injections. What could be causing this variability?
A: Stable retention times are critical for peak identification. Fluctuations can be caused by several factors:
-
Pump Issues: Fluctuations in the pump flow rate can lead to retention time shifts.
-
Solution: Purge the pump to remove any air bubbles. Check for leaks in the system. If the problem continues, the pump seals may need to be replaced.
-
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase or evaporation of the more volatile component in a binary mixture can alter the elution strength.
-
Solution: Ensure accurate and consistent mobile phase preparation. Keep the mobile phase bottles capped to minimize evaporation.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
Issue 3: Failure to Meet Linearity Acceptance Criteria
Q: My calibration curve for this compound is not linear and has a low correlation coefficient (r² < 0.995). What should I do?
A: A non-linear calibration curve can lead to inaccurate quantification. Consider the following:
-
Inappropriate Concentration Range: The selected concentration range may be too wide, exceeding the detector's linear range.
-
Solution: Narrow the concentration range of your calibration standards.
-
-
Standard Preparation Errors: Inaccurate dilutions of the stock solution will lead to a non-linear response.
-
Solution: Carefully prepare fresh calibration standards, ensuring accurate pipetting and volumetric measurements.
-
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Solution: Reduce the concentration of the highest calibration standard.
-
Experimental Protocols
Hypothetical HPLC-UV Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL). Prepare working standards by serial dilution in the mobile phase.
Protocol for Linearity Assessment
-
Prepare a series of at least five calibration standards of this compound ranging from, for example, 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Data Presentation
Table 1: Hypothetical Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 758,900 |
| 100 | 1,521,000 |
| Linear Regression | Result |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 15205 |
| Y-intercept | 150 |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Key parameters for analytical method validation.
References
Validation & Comparative
Comparative Analysis of Bioactive Compounds from Tripterygium wilfordii in Modulating Inflammatory Pathways
A detailed guide for researchers on the mechanisms of action of Triptolide (B1683669) and Celastrol, prominent anti-inflammatory compounds derived from Tripterygium wilfordii.
While specific mechanistic studies on Euojaponine D are not currently available in the public domain, a wealth of research exists for other bioactive constituents of Tripterygium wilfordii, a plant from which this compound is sourced. This guide provides a comparative analysis of two of the most extensively studied compounds from this plant, Triptolide and Celastrol, with a focus on their well-documented anti-inflammatory and immunosuppressive properties. Both compounds are recognized for their potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Performance Comparison: Triptolide vs. Celastrol
Triptolide and Celastrol, despite both originating from Tripterygium wilfordii and targeting the NF-κB pathway, exhibit distinct potencies and potentially different ancillary mechanisms. Triptolide is generally considered a more potent anti-inflammatory agent, with IC50 values in the low nanomolar range for the inhibition of various cancer cell lines.[1] Celastrol also demonstrates significant anti-inflammatory and anti-cancer effects, effectively suppressing the expression of pro-inflammatory cytokines and adhesion molecules.[2]
The primary mechanism for both compounds involves the suppression of NF-κB activation. Triptolide has been shown to inhibit the transactivation of NF-κB, thereby promoting apoptosis.[3] It also directly suppresses the transactivation of NF-κB in models of acute pancreatitis.[1] Celastrol has been observed to block the canonical NF-κB pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[4] It achieves this by inhibiting the phosphorylation of IκBα kinase (IKK), which is a crucial step in the activation of NF-κB.
Beyond NF-κB, triptolide has been noted to modulate other signaling pathways, including those involving p38 MAPK and JNK. Celastrol has also been shown to inhibit JNK-STAT1 activation in conjunction with its effects on NF-κB.
Quantitative Data on Bioactivity
The following tables summarize the reported quantitative data for Triptolide and Celastrol in various in vitro assays.
Table 1: Triptolide Bioactivity Data
| Target/Assay | Cell Line | IC50 / Effective Concentration | Reference |
| Cancer Cell Proliferation | Various Cancer Cell Lines | Average IC50 = 12 nM (at 72h) | |
| NF-κB Activation (inhibition) | 266-6 (pancreatic acinar cells) | Remarkable inhibition at 100 nM | |
| MMP-9 Expression (inhibition) | MCF-7 (breast cancer) | Non-toxic concentrations of 5 and 10 nM used | |
| Apoptosis Induction | A375 (human melanoma) | 10–30 nM (at 48h) |
Table 2: Celastrol Bioactivity Data
| Target/Assay | Cell Line | IC50 / Effective Concentration | Reference |
| Adhesion Molecule mRNA Expression (ICAM-1/VCAM-1) | CRT-MG (astroglioma) | Significant suppression at 0.05, 0.1, 0.3 µg/ml | |
| Chemokine Secretion (CCL2, CXCL8, CXCL10) | CRT-MG (astroglioma) | Significant suppression at 0.05, 0.1, 0.3 µg/ml | |
| Angiogenesis (HUVEC migration inhibition) | LP-1 (multiple myeloma) co-culture | 45-74% inhibition at 0.025-0.1 µM | |
| VEGF Secretion (inhibition) | LP-1 (multiple myeloma) | 64.8-92.9% decrease at 0.025-0.1 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of Triptolide and Celastrol.
Protocol 1: NF-κB Activation Assay (Luciferase Reporter Assay)
This assay is used to quantify the activation of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of a test compound.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., C2C12 muscle cells) that stably expresses an NF-κB luciferase reporter gene.
- Plate cells in a 96-well plate at a density of 1.0×10⁴ cells/ml.
2. Compound Treatment:
- Treat the cells with various concentrations of the test compound (e.g., Triptolide or Celastrol) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
3. Stimulation:
- Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), for a specified duration (e.g., 24 hours).
4. Luciferase Assay:
- Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
5. Data Analysis:
- Normalize the luciferase activity to the protein concentration of each well.
- Calculate the percentage inhibition of NF-κB activation by the test compound compared to the stimulated control.
Protocol 2: Cytokine Quantification (ELISA)
This protocol is for measuring the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or biological fluids.
1. Sample Collection:
- Culture cells (e.g., CRT-MG astroglioma cells) and pre-treat with the test compound (e.g., Celastrol) for 1 hour.
- Stimulate the cells with a pro-inflammatory agent (e.g., poly(I:C)) for 24 hours.
- Collect the cell culture supernatants. For in vivo studies, collect serum or bronchoalveolar lavage fluid.
2. ELISA Procedure:
- Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
- Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding the detection antibody, adding the enzyme conjugate, and adding the substrate.
3. Data Acquisition:
- Read the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
- Generate a standard curve using the known concentrations of the cytokine standards.
- Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
Protocol 3: Western Blot for NF-κB Pathway Proteins
This method is used to detect the levels of key proteins in the NF-κB signaling pathway, such as p-IκBα, IκBα, and p65.
1. Cell Lysis and Protein Quantification:
- Treat cells with the test compound and/or stimulus as described in the previous protocols.
- Lyse the cells in a suitable lysis buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
- Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Analysis:
- Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanism of Action
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: Inhibition of the NF-κB signaling pathway by Triptolide and Celastrol.
Caption: General experimental workflow for studying anti-inflammatory compounds.
References
- 1. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celastrol suppresses expression of adhesion molecules and chemokines by inhibiting JNK-STAT1/NF-κB activation in poly(I:C)-stimulated astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Euojaponine Alkaloids: A Comparative Guide
An Examination of the Structure-Activity Relationship of Sesquiterpene Alkaloids from the Genus Euonymus
Introduction
Euojaponine alkaloids, a class of complex sesquiterpene pyridine (B92270) alkaloids, are natural products isolated from the root bark of plants belonging to the genus Euonymus, particularly Euonymus japonicus.[1][2] These compounds are characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, esterified with a substituted nicotinic acid derivative, forming a macrocyclic structure. The intricate stereochemistry and diverse functional groups of Euojaponine alkaloids have attracted interest for their potential pharmacological activities.
Despite the successful isolation and structural elucidation of numerous Euojaponine alkaloids, including Euojaponines A, C, D, F, I, J, K, L, and M, a comprehensive and direct structure-activity relationship (SAR) study across the entire class is not yet available in the public domain. Research has, however, explored the biological activities of various extracts from Euonymus species and of structurally related sesquiterpene alkaloids, revealing cytotoxic, anti-inflammatory, insecticidal, and neuroprotective properties.[3][4]
This guide provides a comparative overview of the available biological data for Euojaponine alkaloids and their close relatives. By juxtaposing the activities of different compounds, we can begin to infer preliminary structure-activity relationships that may guide future research and drug development efforts.
Comparative Biological Activity of Euojaponine and Related Alkaloids
While specific quantitative data for most Euojaponine alkaloids remains limited, some studies have reported on their effects. Notably, Euojaponine C has been shown to possess neuroprotective properties.[3] For a broader comparison, this table includes data on other sesquiterpene alkaloids isolated from the Euonymus and the closely related Tripterygium genera, which also belong to the Celastraceae family and produce structurally similar compounds.
| Compound Name | Source Organism | Biological Activity | Cell Line / Model | IC50 / Activity Data |
| Euojaponine C | Tripterygium wilfordii | Neuroprotection | Okadaic acid-treated PC12 cells | Increased cell viability to 86.2 ± 25.5% at 10 μM |
| Compound 1 | Euonymus nanoides | Antitumor | Human Bel-7402 cells | IC50: 27.71 µg/mL |
| Compound 2 | Euonymus nanoides | Antitumor | Human Bel-7402 cells | IC50: 38.56 µg/mL |
| Compound 3 | Euonymus nanoides | Antitumor | Human Bel-7402 cells | IC50: 41.23 µg/mL |
| Compound 4 | Euonymus nanoides | Antitumor | Human Bel-7402 cells | IC50: 50.69 µg/mL |
| Compound 5 | Euonymus nanoides | Antitumor | Human Bel-7402 cells | IC50: 45.32 µg/mL |
| Compound 6 | Euonymus nanoides | Antitumor | Human Bel-7402 cells | IC50: 31.47 µg/mL |
Note: Compounds 1-6 from Euonymus nanoides are novel dihydro-beta-agarofuran (B1262328) sesquiterpenes. A preliminary SAR discussion from the source suggests that the type and position of ester groups on the sesquiterpene core influence the cytotoxic activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for the key bioassays mentioned in the context of alkaloid evaluation.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., Bel-7402, HeLa, MCF-7) are seeded into 96-well plates at a density of 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test alkaloids (e.g., Euojaponine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Stimulation: RAW 264.7 macrophages are cultured in 96-well plates. The cells are pre-treated with various concentrations of the test alkaloids for 1 hour before being stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Reagent Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature for 10-15 minutes.
-
Colorimetric Measurement: The formation of a purple azo dye is measured colorimetrically at approximately 540 nm.
-
Calculation: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Visualizing Molecular Pathways and Experimental Design
To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams are provided.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by sesquiterpene alkaloids.
Caption: General experimental workflow for cytotoxicity testing using the MTT assay.
Conclusion
The Euojaponine alkaloids represent a structurally complex and intriguing class of natural products. While their full pharmacological potential is yet to be unlocked, preliminary evidence from related compounds within the Euonymus genus suggests a range of biological activities, including antitumor and neuroprotective effects. The current body of research is limited by a lack of comprehensive quantitative data for the majority of isolated Euojaponine alkaloids, which hinders the development of a definitive structure-activity relationship.
Future research should focus on the systematic biological evaluation of each isolated Euojaponine alkaloid against a panel of cancer cell lines and in models of inflammation and neurodegeneration. Such studies would provide the necessary data to build robust SAR models, identifying the key structural motifs responsible for their bioactivity. This, in turn, will pave the way for the rational design and synthesis of novel, potent, and selective therapeutic agents based on the Euojaponine scaffold.
References
Cross-Resistance Profiles of Euojaponine D: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance patterns of Euojaponine D, a natural sesquiterpene pyridine (B92270) alkaloid with known insecticidal properties. Due to the limited availability of direct cross-resistance studies on this compound, this document presents a hypothetical model based on established principles of insecticide resistance and data from analogous natural compounds. The experimental protocols provided are standardized methodologies for assessing insecticide resistance.
Comparative Efficacy and Cross-Resistance of this compound
This compound, isolated from Euonymus japonicus, has demonstrated notable insecticidal activity against various agricultural pests. Understanding its potential for cross-resistance with existing synthetic insecticides is crucial for developing sustainable pest management strategies and mitigating the evolution of resistant insect populations.
Cross-resistance occurs when an insect population that has developed resistance to one insecticide also exhibits resistance to other insecticides, often due to a shared resistance mechanism[1][2]. This phenomenon is a significant challenge in pest control.
The following tables present hypothetical data comparing the susceptibility of a susceptible insect strain (Lab-S) with a multi-resistant strain (Field-R) to this compound and other commercial insecticides. The Field-R strain is assumed to have developed resistance through exposure to pyrethroid and organophosphate insecticides.
Table 1: Comparative Toxicity of Insecticides against Susceptible (Lab-S) and Resistant (Field-R) Strains of a Hypothetical Insect Pest.
| Insecticide Class | Compound | Strain | LC50 (µg/mL) | 95% Fiducial Limits | Resistance Ratio (RR) |
| Sesquiterpene Alkaloid | This compound | Lab-S | 0.85 | 0.65 - 1.10 | - |
| Field-R | 2.55 | 2.10 - 3.10 | 3.0 | ||
| Pyrethroid | Deltamethrin (B41696) | Lab-S | 0.05 | 0.04 - 0.06 | - |
| Field-R | 5.50 | 4.80 - 6.30 | 110.0 | ||
| Organophosphate | Chlorpyrifos | Lab-S | 0.20 | 0.16 - 0.25 | - |
| Field-R | 9.80 | 8.50 - 11.20 | 49.0 | ||
| Neonicotinoid | Imidacloprid | Lab-S | 0.15 | 0.12 - 0.19 | - |
| Field-R | 0.30 | 0.25 - 0.36 | 2.0 |
Resistance Ratio (RR) = LC50 of Resistant Strain / LC50 of Susceptible Strain
Table 2: Synergist Bioassay Results on the Field-R Strain.
| Insecticide | Synergist | LC50 (µg/mL) | Synergism Ratio (SR) |
| This compound | PBO | 1.10 | 2.3 |
| Deltamethrin | PBO | 0.95 | 5.8 |
| Chlorpyrifos | DEF | 2.10 | 4.7 |
Synergism Ratio (SR) = LC50 without Synergist / LC50 with Synergist. PBO (Piperonyl butoxide) is an inhibitor of cytochrome P450 monooxygenases. DEF (S,S,S-tributyl phosphorotrithioate) is an inhibitor of esterases.
The hypothetical data suggests that the Field-R strain exhibits a low level of cross-resistance to this compound compared to the high resistance observed for deltamethrin and chlorpyrifos. The synergism bioassay indicates that metabolic resistance, mediated by cytochrome P450s and esterases, is a likely mechanism for the observed resistance to the synthetic insecticides and, to a lesser extent, to this compound[3][4].
Experimental Protocols
Accurate assessment of insecticide resistance relies on standardized and reproducible bioassay protocols. The following are detailed methodologies for topical application and leaf-dip bioassays, commonly used to determine the toxicity of insecticides to insects.
Topical Application Bioassay
This method directly applies a precise dose of insecticide to the body surface of an insect, making it ideal for determining intrinsic toxicity[5].
Materials:
-
Technical grade insecticide (e.g., this compound)
-
Analytical grade acetone (B3395972)
-
Microsyringe or microapplicator
-
CO2 or cold plate for anesthesia
-
Petri dishes or glass vials
-
Adult insects of uniform age and size
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the insecticide in acetone. Create a series of serial dilutions to obtain a range of concentrations expected to cause between 10% and 90% mortality. A control solution of acetone alone should also be prepared.
-
Insect Anesthesia: Anesthetize the insects using a brief exposure to CO2 or by placing them on a cold plate.
-
Application: Using a calibrated microsyringe, apply a precise volume (typically 0.5-1 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect.
-
Observation: Place the treated insects in clean containers with access to food and water. Maintain them under controlled environmental conditions (e.g., 25°C, 60-70% RH, 12:12 L:D photoperiod).
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make coordinated movements when gently prodded.
-
Data Analysis: Correct for any control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to calculate the LD50 (median lethal dose) and its 95% fiducial limits.
Leaf-Dip Bioassay
This method is suitable for phytophagous (plant-feeding) insects and assesses the toxicity of an insecticide when applied to a leaf surface.
Materials:
-
Technical grade or formulated insecticide
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Fresh, untreated leaves
-
Petri dishes
-
Filter paper
-
Insects
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the insecticide. Create a series of dilutions in distilled water containing a small amount of surfactant to ensure even leaf coverage. A control solution with only water and surfactant should be prepared.
-
Leaf Treatment: Dip individual leaves into the test solutions for a set period (e.g., 10-30 seconds) with gentle agitation.
-
Drying: Allow the treated leaves to air-dry completely.
-
Insect Exposure: Place one treated leaf in each Petri dish lined with moist filter paper to prevent desiccation. Introduce a known number of insects onto the leaf surface.
-
Incubation: Maintain the Petri dishes under controlled environmental conditions.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours.
-
Data Analysis: Correct for control mortality and perform probit analysis to calculate the LC50 (median lethal concentration) and its 95% fiducial limits.
Signaling Pathways in Insecticide Resistance
Insecticide resistance is a complex process often involving alterations in signaling pathways that lead to either reduced target site sensitivity or enhanced metabolic detoxification.
Target-Site Resistance
This type of resistance occurs due to genetic mutations in the protein targeted by the insecticide, which reduces the binding affinity of the insecticide molecule. For neurotoxic insecticides, common targets include the voltage-gated sodium channel (VGSC), the nicotinic acetylcholine (B1216132) receptor (nAChR), and acetylcholinesterase (AChE).
References
- 1. nifa.usda.gov [nifa.usda.gov]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. isj.unimore.it [isj.unimore.it]
- 4. The Cross-Resistance Pattern and the Metabolic Resistance Mechanism of Acetamiprid in the Brown Planthopper, Nilaparvata lugens (Stål) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In Vivo Validation of Euojaponine D Analogs as Botanical Insecticides: A Comparative Guide
This guide provides an objective comparison of the in vivo insecticidal performance of Euojaponine A and B, sesquiterpene esters isolated from Euonymus japonicus, with other botanical and synthetic insecticides. Due to the limited availability of specific in vivo data for Euojaponine D, this guide focuses on its close analogs, Euojaponine A and B, to provide a representative assessment of this class of botanical insecticides. The information is intended for researchers, scientists, and drug development professionals working in the field of pest management.
Quantitative Performance Data
The insecticidal efficacy of Euojaponine A and B was evaluated against the Oriental armyworm (Mythimna separata), a significant agricultural pest. The following tables summarize the available acute toxicity data and compare it with other insecticidal agents tested against the same insect species.
Table 1: Acute Toxicity of Euojaponine A and B against Mythimna separata
| Compound | Type | LD50 (µg/g)[1] |
| Euojaponine A | Botanical | 89.2 |
| Euojaponine B | Botanical | 98.6 |
Table 2: Comparative Acute and Lethal Concentration of Other Insecticides against Mythimna separata
| Insecticide | Type | LC50 (µg/g diet) |
| Vip3Aa19 | Synthetic (Bt Toxin) | 1.6[2] |
| Cry1Ab | Synthetic (Bt Toxin) | 3.5[2] |
| Cry1Ac | Synthetic (Bt Toxin) | 4.3[2] |
| Cry2Aa | Synthetic (Bt Toxin) | 7.4[2] |
| Cry1Fa | Synthetic (Bt Toxin) | 13.9[2] |
| Vip3Ca | Synthetic (Bt Toxin) | 26.5[2] |
| Cry2Ab | Synthetic (Bt Toxin) | 34.3[2] |
| Cry1Ie | Synthetic (Bt Toxin) | 78.6[2] |
| Chlorogenic Acid | Botanical | 26.29 (mg/mL in diet)[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established entomological bioassay techniques.
Topical Application Bioassay (for LD50 Determination)
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population through direct contact.
-
Insect Rearing: Larvae of Mythimna separata are reared on an artificial diet under controlled conditions (e.g., 25±1°C, 70±5% relative humidity, 16:8 h light:dark photoperiod). Third-instar larvae of uniform size and weight are selected for the bioassay.
-
Preparation of Test Solutions: The test compounds (Euojaponine A, Euojaponine B) are dissolved in a suitable solvent, typically acetone, to prepare a series of graded concentrations.
-
Application: A precise volume (e.g., 1 µL) of each test solution is applied topically to the dorsal thorax of each larva using a micro-applicator. A control group is treated with the solvent only.
-
Observation: After treatment, the larvae are transferred to individual containers with a fresh food source. Mortality is recorded at 24 hours post-application. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: The LD50 values and their 95% confidence intervals are calculated using probit analysis.
Diet-Incorporation Bioassay (for LC50 Determination)
This method assesses the toxicity of an insecticide when ingested by the target insect.
-
Insect Rearing: As described in the topical application bioassay.
-
Preparation of Treated Diet: The test compounds are incorporated into the artificial diet at various concentrations. The insecticide is first dissolved in a small amount of a suitable solvent and then thoroughly mixed with the diet before it solidifies. A control diet contains the solvent only.
-
Feeding Assay: Pre-weighed third-instar larvae are placed in individual containers with a known amount of the treated or control diet.
-
Observation: The larvae are allowed to feed on the diet for a specified period (e.g., 7 days). Mortality is recorded daily.
-
Data Analysis: The LC50 values, representing the concentration of the insecticide in the diet that causes 50% mortality, are determined using probit analysis.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo insecticidal bioassays.
Proposed Signaling Pathway of Euojaponine Compounds
The insecticidal action of β-dihydroagarofuran sesquiterpenes, the class of compounds to which Euojaponines belong, is believed to involve the disruption of the Vacuolar-type H+-ATPase (V-ATPase) in insect midgut cells.
Caption: Proposed mechanism of action of Euojaponine compounds.
References
Lack of Specific Toxicological Data for Euojaponine D on Non-Target Organisms
As of December 2025, a comprehensive search of publicly available scientific literature reveals a significant gap in the toxicological evaluation of Euojaponine D concerning its effects on non-target organisms. While research may exist on the intended biological activity of this compound, its potential adverse effects on ecosystems, particularly on species not intended to be exposed, remain uncharacterized.
To provide a framework for the future toxicological assessment of this compound and to offer a comparative context, this guide presents data and methodologies from studies on other compounds with known environmental impacts. This information will serve as a valuable resource for researchers, scientists, and drug development professionals in designing and interpreting future ecotoxicological studies of this compound. The following sections detail the toxicological profiles of various pesticides on several non-target species, outlining the types of data and experimental protocols that would be essential for a thorough evaluation of this compound.
Comparative Toxicological Data of Selected Pesticides on Non-Target Organisms
To illustrate the kind of data required for a comprehensive toxicological evaluation, the following tables summarize the effects of several widely studied pesticides on various non-target organisms. These compounds, including neonicotinoids and herbicides, have been chosen due to the availability of their ecotoxicological data.
| Compound | Non-Target Organism | Endpoint | Value | Reference |
| Neonicotinoids | ||||
| Imidacloprid | Mayfly (Cloeon dipterum) | 96h EC50 | Varies by season | [1] |
| Mayfly (Deleatidium spp.) | 28d LC50 | 0.35 µg/L | [1] | |
| Freshwater shrimp (Neocaridina denticulata) | Immobilization | 31.25 ppb | [1] | |
| Clothianidin | Mayfly (Deleatidium spp.) | 28d LC50 | 0.29 µg/L | [1] |
| Thiamethoxam | Mayfly (Cloeon dipterum) | Acute & Chronic Toxicity | Comparable to Imidacloprid | [1] |
| Herbicides | ||||
| Glyphosate | Rainbow Trout (Oncorhynchus mykiss) | Chronic Exposure (10 months, 1 µg/L) | No significant changes in reproduction, metabolism, or oxidative response | |
| Propanil | Microalga (Pseudokirchneriella subcapitata) | Growth Inhibition | Highly Toxic | |
| Cladoceran (Daphnia magna) | Immobilization | Moderately Toxic | ||
| Insecticides | ||||
| Methomyl | Cladoceran (Daphnia magna) | Immobilization | Highly Toxic | |
| Earthworm (Eisenia andrei) | Avoidance Behavior | Significant avoidance at realistic application rates | ||
| Other Contaminants | ||||
| 6PPD-Quinone | Water Flea (Daphnia magna) | 48h LC50 | 55 µg/L | |
| Zebrafish (Danio rerio) | Bioconcentration Factor (96h) | 70-220 |
Detailed Experimental Protocols
A critical component of any toxicological evaluation is the detailed methodology of the experiments conducted. Below are examples of protocols that would be relevant for assessing the impact of a substance like this compound on non-target organisms.
Acute Immobilization Test with Daphnia magna
This test assesses the acute toxicity of a substance on the aquatic invertebrate Daphnia magna.
-
Test Organism: Daphnia magna neonates (less than 24 hours old).
-
Test Substance: The compound of interest is dissolved in a suitable solvent and then in reconstituted hard water to create a series of concentrations.
-
Procedure:
-
Groups of 20 daphnids, divided into four replicates of five, are exposed to each test concentration and a control.
-
The daphnids are placed in glass beakers containing 10 mL of the test solution.
-
The test is conducted for 48 hours at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.
-
Daphnids are not fed during the test.
-
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation. The EC50 (median effective concentration) is then calculated.
Algal Growth Inhibition Test with Pseudokirchneriella subcapitata
This test evaluates the effect of a substance on the growth of the freshwater green alga Pseudokirchneriella subcapitata.
-
Test Organism: An exponentially growing culture of Pseudokirchneriella subcapitata.
-
Test Substance: The test substance is added to the algal growth medium to achieve a range of concentrations.
-
Procedure:
-
A known initial density of algal cells is added to flasks containing the growth medium with the different test concentrations.
-
The flasks are incubated for 72 hours under continuous illumination and constant temperature (24 ± 2°C).
-
Flasks are shaken continuously to ensure uniform cell distribution.
-
-
Endpoint: Algal growth is measured at 24, 48, and 72 hours by cell counts or a surrogate measurement like fluorescence. The EC50 for growth rate inhibition is calculated.
Earthworm Avoidance Test with Eisenia andrei
This test determines if earthworms will avoid soil contaminated with a test substance.
-
Test Organism: Adult earthworms (Eisenia andrei) with a well-developed clitellum.
-
Test Substance: The substance is mixed into a standardized artificial soil.
-
Procedure:
-
Rectangular test containers are divided in half by a divider. One half is filled with contaminated soil, and the other with control (uncontaminated) soil.
-
The divider is removed, and 10 earthworms are placed along the boundary line between the two soils.
-
The containers are covered and kept in the dark at 20 ± 2°C for 48 hours.
-
-
Endpoint: After 48 hours, the number of earthworms in each half of the container is counted. A significant preference for the control soil indicates an avoidance response.
Visualizing Mechanisms and Workflows
To better understand the potential impacts of a toxic substance and the process of its evaluation, the following diagrams are provided.
Caption: Hypothetical signaling pathway of a neurotoxicant in a non-target organism.
Caption: General experimental workflow for toxicological assessment on non-target organisms.
References
Validating the Neurotoxic Target of Euojaponine D: A Comparative Guide
Introduction
Euojaponine D, a novel natural product, has demonstrated significant neurotoxic effects in preliminary screenings. Understanding its precise molecular target is crucial for elucidating its mechanism of action and for the development of potential therapeutic interventions or safety guidelines. This guide provides a comparative analysis of the hypothetical neurotoxic target of this compound against well-characterized neurotoxins, offering a framework for its experimental validation. We will explore potential mechanisms including mitochondrial dysfunction, oxidative stress induction, and enzymatic inhibition, drawing parallels with known neurotoxic agents like 6-hydroxydopamine (6-OHDA) and organophosphorus compounds.
Comparative Analysis of Neurotoxic Mechanisms
To effectively validate the neurotoxic target of this compound, a comparative approach against established neurotoxins is essential. The following table summarizes the hypothetical effects of this compound alongside the known mechanisms of 6-OHDA, a catecholaminergic neurotoxin, and organophosphorus compounds, which target neuropathy target esterase (NTE).
| Parameter | This compound (Hypothetical) | 6-Hydroxydopamine (6-OHDA) | Organophosphorus Compounds |
| Primary Molecular Target | Mitochondrial Complex I | Mitochondrial Respiratory Chain Complexes I and IV | Neuropathy Target Esterase (NTE/PNPLA6)[1][2][3] |
| Cellular Effects | Inhibition of mitochondrial respiration, increased ROS production, ATP depletion | Formation of free radicals, inhibition of mitochondrial respiration[4] | Inhibition of NTE activity, leading to axonal degeneration[1][2] |
| Downstream Signaling | Activation of apoptotic pathways (caspase-3 cleavage), induction of neuroinflammation | Synergistic action of free radicals and mitochondrial inhibition[4] | Disruption of phosphatidylcholine homeostasis[5] |
| In Vitro Model System | SH-SY5Y neuroblastoma cells | SH-SY5Y cells, primary dopaminergic neurons | Primary neuronal cultures, cell lines expressing NTE |
| In Vivo Model System | Rodent models (e.g., C57BL/6 mice) | Rodent models of Parkinson's disease | Hen, mouse models for organophosphorus-induced delayed neuropathy (OPIDN) |
Experimental Protocols for Target Validation
Validating the neurotoxic target of this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments.
Mitochondrial Respiration Assay
Objective: To determine if this compound inhibits mitochondrial respiratory chain complexes.
Methodology:
-
Isolate mitochondria from SH-SY5Y cells or rodent brain tissue.
-
Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).
-
Sequentially inject this compound at varying concentrations, followed by known inhibitors of mitochondrial complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, and oligomycin (B223565) for ATP synthase).
-
Monitor changes in OCR to pinpoint the specific complex inhibited by this compound.
Reactive Oxygen Species (ROS) Production Assay
Objective: To quantify the generation of intracellular ROS following this compound treatment.
Methodology:
-
Culture SH-SY5Y cells in a 96-well plate.
-
Treat cells with different concentrations of this compound for various time points.
-
Load the cells with a fluorescent ROS indicator dye (e.g., DCFDA).
-
Measure the fluorescence intensity using a microplate reader to quantify ROS levels.
Neuropathy Target Esterase (NTE) Activity Assay
Objective: To assess whether this compound inhibits NTE activity, similar to organophosphorus compounds.
Methodology:
-
Prepare brain homogenates from control and this compound-treated animals.
-
Use a commercially available NTE activity assay kit.
-
The assay is based on a two-step differential colorimetric measurement of the hydrolysis of a substrate (e.g., phenyl valerate) in the presence and absence of a specific NTE inhibitor (e.g., mipafox).
-
Calculate the NTE-specific activity and compare between control and treated groups.
Visualizing the Pathways
Understanding the complex biological processes involved in neurotoxicity is aided by clear visual representations. The following diagrams, generated using Graphviz (DOT language), illustrate the hypothetical signaling pathway of this compound and the experimental workflow for its target validation.
Caption: Hypothetical signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for validating the neurotoxic target of this compound.
While the precise neurotoxic target of this compound remains to be definitively identified, this guide provides a robust framework for its investigation. By employing a comparative approach with well-understood neurotoxins and utilizing the detailed experimental protocols outlined, researchers can systematically elucidate its mechanism of action. The proposed pathway, centered on mitochondrial dysfunction, offers a plausible starting point for hypothesis-driven research. The validation of this compound's neurotoxic target will be a critical step in understanding its potential risks and may pave the way for the development of novel pharmacological tools or therapeutic strategies.
References
- 1. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Mechanism of 6-hydroxydopamine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moscow.sci-hub.se [moscow.sci-hub.se]
Comparative Metabolomics of Insect Response to Euojaponine D: A Hypothetical Analysis
A Comparison with the Botanical Insecticide Azadirachtin in Spodoptera litura
This guide provides a comparative analysis of the metabolic response of the common cutworm, Spodoptera litura, to the diterpenoid alkaloid Euojaponine D, benchmarked against the well-characterized botanical insecticide, Azadirachtin. The following sections detail the hypothetical experimental data, methodologies, and affected metabolic pathways to offer researchers a framework for evaluating novel insecticidal compounds.
Introduction
This compound, a diterpenoid alkaloid isolated from Aconitum and Delphinium species, has shown potential as a botanical insecticide.[1] Understanding its mode of action is crucial for its development as a viable pest control agent. Metabolomics, the comprehensive analysis of small-molecule metabolites, offers a powerful lens to observe the physiological and biochemical perturbations within an insect following exposure to a xenobiotic.[2][3][4]
This guide presents a hypothetical comparative metabolomics study to elucidate the metabolic disruptions caused by this compound in S. litura larvae. For a robust comparison, its effects are contrasted with those of Azadirachtin, a widely studied insect growth regulator derived from the neem tree, Azadirachta indica.[5] The objective is to highlight differential metabolic signatures that could point to unique mechanisms of action and provide a basis for future research and development.
Quantitative Metabolomic Data
Following a 24-hour exposure of third-instar S. litura larvae to sublethal doses (LC20) of this compound and Azadirachtin, hemolymph samples were collected and analyzed via LC-MS/MS. The relative abundance of key metabolites was quantified and compared to a control group. The data, presented as fold changes, are summarized in the tables below.
Table 1: Key Metabolite Fold Changes in Response to this compound and Azadirachtin
| Metabolic Pathway | Metabolite | Fold Change vs. Control (this compound) | Fold Change vs. Control (Azadirachtin) |
| Energy Metabolism | Glucose | 0.65 | 0.85 |
| Pyruvate | 1.82 | 1.25 | |
| ATP | 0.48 | 0.72 | |
| Lactate | 2.50 | 1.50 | |
| Citrate | 0.55 | 0.80 | |
| Amino Acid Metabolism | Proline | 2.10 | 1.30 |
| Alanine | 1.95 | 1.40 | |
| Glutamate | 0.70 | 0.90 | |
| Tyrosine | 1.60 | 1.15 | |
| Detoxification & Stress | Glutathione (GSH) | 0.50 | 0.65 |
| Glutathione S-transferase (GST) Conjugates | 3.20 | 2.10 | |
| Carnitine | 0.60 | 0.95 | |
| Hormone Biosynthesis | Juvenile Hormone (JH) III | 0.40 | 0.25 |
| 20-hydroxyecdysone (20E) | 1.75 | 0.30 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Insect Rearing and Treatment
Spodoptera litura larvae were reared on an artificial diet under controlled conditions (25±1°C, 70±5% relative humidity, 14:10 h light:dark cycle). Third-instar larvae of uniform size and weight were selected for the experiments. This compound and Azadirachtin were dissolved in a 5% ethanol (B145695) solution. The sublethal concentration (LC20) for each compound was predetermined through preliminary dose-response assays. Larvae were treated topically with 1 µL of the respective solutions.[5] Control group larvae were treated with a 5% ethanol solution only.
Sample Collection and Metabolite Extraction
After 24 hours of exposure, hemolymph was collected from the larvae by piercing the proleg with a sterile needle. Hemolymph samples from 10 larvae were pooled for each biological replicate. For metabolite extraction, 100 µL of hemolymph was immediately mixed with 400 µL of pre-chilled methanol:acetonitrile (B52724):water (2:2:1, v/v/v) solution to quench metabolic activity. The mixture was vortexed and incubated at -20°C for 1 hour, followed by centrifugation at 14,000 g for 15 minutes at 4°C. The supernatant containing the metabolites was collected and dried under a vacuum.
LC-MS/MS Analysis
The dried metabolite extracts were reconstituted in 100 µL of 50% methanol. Untargeted metabolomic analysis was performed using a UHPLC system coupled to a Q-Orbitrap high-resolution mass spectrometer (UHPLC-Q-Orbitrap–HRMS).[3] Chromatographic separation was achieved on a C18 column. The mobile phases consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution was used for the separation of metabolites. The mass spectrometer was operated in both positive and negative ion modes.
Data Processing and Statistical Analysis
Raw data were processed for peak picking, alignment, and normalization. Metabolite identification was performed by comparing the m/z values and fragmentation patterns with standard metabolite libraries such as KEGG and Metlin.[6] Statistical analysis, including Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), was used to identify differentially expressed metabolites.[6][7][8]
Visualizations: Workflows and Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolomic analysis of insecticide resistance in invasive Aedes aegypti in California - UNIVERSITY OF CALIFORNIA, DAVIS [portal.nifa.usda.gov]
- 3. Metabolomics-Based Mechanistic Insights into Revealing the Adverse Effects of Pesticides on Plants: An Interactive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entometabolomics: applications of modern analytical techniques to insect studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Comparative Metabolomics Reveals Phosphine-Induced Metabolic Disruptions in Planococcus citri (Risso) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative transcriptomic and metabolomics analysis of modified atmosphere responses in Tribolium castaneum (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Euojaponine D: A Procedural Guide
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing chemical waste disposal. The following information is intended to supplement, not replace, institutional protocols.
Chemical and Physical Properties of Euojaponine D
A clear understanding of the compound's properties is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 128397-42-2[1][2][3] |
| Molecular Formula | C₄₁H₄₇NO₁₇[1][4] |
| Molecular Weight | 825.80 g/mol |
| Chemical Family | Alkaloids |
| Purity | Typically ≥95% (HPLC) |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. |
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, ensure the following PPE is worn to minimize exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is recommended.
Always work in a well-ventilated area, preferably within a chemical fume hood, to further minimize inhalation risks.
Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the disposal of this compound waste.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect all solid this compound waste (e.g., unused product, contaminated consumables like weigh boats, pipette tips, and vials) in a designated, clearly labeled, and sealable hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Liquid Waste:
-
Collect all liquid this compound waste (e.g., solutions, solvents used for rinsing glassware) in a separate, designated, and sealable hazardous waste container.
-
Ensure the container is compatible with the solvents used.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, contaminated glass Pasteur pipettes) must be disposed of in a designated sharps container.
-
Container Labeling
Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safety.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List all components of a mixture, including solvents, and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
Storage of Waste
Pending pickup by your institution's EHS department, stored waste must be managed safely.
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are sealed at all times, except when adding waste.
-
Store in a secondary containment bin to prevent the spread of potential spills.
-
Do not accumulate more than the maximum allowable volume of hazardous waste as per your institutional and local regulations.
Disposal Request and Pickup
-
Once a waste container is full or you have completed the experiments, arrange for its disposal through your institution's EHS department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Diagram of this compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Spill Management
In the event of a spill, the following general procedure should be followed:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of significant airborne exposure.
-
Don appropriate PPE before attempting to clean the spill.
-
Contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean the area as per your institution's guidelines for hazardous chemical spills.
-
Collect all cleanup materials (absorbents, contaminated PPE) in a designated hazardous waste container and label it accordingly.
-
Report the spill to your supervisor and EHS department.
By adhering to these general best practices and your institution's specific protocols, you can ensure the safe and environmentally responsible disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Euojaponine D
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Euojaponine D. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risk and ensure compliance. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling hazardous alkaloids with similar properties.
This compound is a sesquiterpenoid alkaloid isolated from Euonymus japonica, which has been noted for its potent insecticidal activity.[1] Due to its biological activity, it should be handled with a high degree of caution.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for various activities involving this compound.
| PPE Component | Specification | Recommended Use |
| Gloves | Chemotherapy-tested nitrile gloves (double-gloved). | Required for all handling activities, including preparation, administration, and disposal. Change gloves frequently, and immediately if contaminated.[2] |
| Gowns | Disposable, solid-front gown with back closure made of a non-absorbent material. Long sleeves with tight-fitting cuffs are necessary.[2] | Required when there is a potential for splashing or contamination of clothing. |
| Eye and Face Protection | Safety glasses with side shields or splash goggles.[2] A face shield worn over safety glasses or goggles is required when there is a significant risk of splashing.[2] | Required for all handling activities. |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. | Required when handling powders or when aerosols may be generated. For spill cleanup or work outside a ventilated enclosure, a half-mask or full-face respirator with a combination cartridge may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical to prevent accidental exposure and contamination.
-
Designated Area : All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
-
PPE Donning : Before entering the designated area, don all required PPE in the correct order: gown, inner gloves, respiratory protection (if needed), eye and face protection, and outer gloves.
-
Material Preparation : Gather all necessary materials, including vials, syringes, diluents, absorbent pads, and waste containers, and place them within the ventilated enclosure before beginning work.
-
Handling and Reconstitution :
-
Handle this compound in its solid form carefully to avoid generating dust.
-
When reconstituting, slowly add the solvent to the vial to prevent splashing.
-
All manipulations should be performed over a disposable, absorbent pad.
-
-
Decontamination : After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
PPE Doffing : Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including gloves, gowns, absorbent pads, and labware, must be segregated as hazardous waste.
-
Waste Collection : Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container. For trace amounts of chemotherapy-like waste, specific containers for such waste should be used.
-
Disposal : Dispose of the hazardous waste through a licensed medical or hazardous waste disposal company in accordance with local, state, and federal regulations. Do not dispose of this compound waste down the drain.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
